KML29
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F6NO7/c25-23(26,27)20(24(28,29)30)38-21(32)31-7-5-13(6-8-31)22(33,14-1-3-16-18(9-14)36-11-34-16)15-2-4-17-19(10-15)37-12-35-17/h1-4,9-10,13,20,33H,5-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHQLPHDBLTFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F6NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043066 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380424-42-9 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
KML29 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KML29 is a potent and highly selective irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking MAGL activity, this compound elevates the levels of 2-AG in the central nervous system and peripheral tissues. This accumulation of 2-AG enhances the signaling of cannabinoid receptors, primarily CB1 and CB2, leading to a range of therapeutic effects, including analgesia, anti-inflammatory activity, and neuroprotection. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: MAGL Inhibition
This compound acts as a covalent inhibitor of MAGL, forming a stable adduct with the catalytic serine residue (Ser122) in the active site of the enzyme.[1] This irreversible inhibition prevents the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol.[1][2] The primary consequence of MAGL inhibition by this compound is a significant and dose-dependent increase in the endogenous concentrations of 2-AG.[2][3] Concurrently, the levels of arachidonic acid, a precursor to pro-inflammatory prostaglandins, are reduced.[2][4][5]
The elevated 2-AG levels potentiate the activity of the endocannabinoid system. 2-AG is a full agonist of both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] The analgesic and neuroprotective effects of this compound are largely attributed to the enhanced activation of CB1 receptors in the nervous system.[4][6] The anti-inflammatory effects are mediated by the activation of both CB1 and CB2 receptors.[5][7]
Signaling Pathways
The mechanism of this compound involves the modulation of several key signaling pathways, primarily through the enhanced activation of cannabinoid receptors by elevated 2-AG levels.
Quantitative Data
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various studies.
Table 1: In Vitro Inhibitory Potency of this compound against Monoacylglycerol Lipase (MAGL)
| Species | IC50 (nM) | Reference |
| Human | 5.9 | [8] |
| Mouse | 15 | [8] |
| Rat | 43 | [8] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain
| Parameter | Value | Reference |
| ED50 (Mechanical Allodynia) | 16.62 mg/kg | [6] |
| ED50 (Cold Allodynia) | 27.26 mg/kg | [6] |
| Overall ED50 | 22 mg/kg | [6] |
Table 3: Effect of this compound on Endocannabinoid and Arachidonic Acid Levels in Mouse Brain
| Treatment Dose (mg/kg, p.o.) | 2-AG Fold Increase (vs. Vehicle) | Arachidonic Acid Reduction (vs. Vehicle) | Reference | | :--- | :--- | :--- | | 5 | Significant increase | Significant reduction |[3] | | 20 | ~10-fold | Significant reduction |[3] | | 40 | ~10-fold | Significant reduction |[3] |
Experimental Protocols
In Vitro MAGL Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)
This protocol is adapted from studies characterizing the selectivity and potency of this compound.[3]
-
Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by ultracentrifugation to pellet the membranes. The protein concentration of the resulting proteome is determined using a standard protein assay.
-
Inhibitor Incubation: Aliquots of the brain proteome are pre-incubated with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C to allow for covalent modification of the target enzyme.
-
Activity Probe Labeling: A fluorescently tagged activity-based probe for serine hydrolases, such as fluorophosphonate-rhodamine (FP-Rh), is added to the proteome samples and incubated for a specified time (e.g., 30 minutes at room temperature). This probe covalently labels the active site of serine hydrolases that were not inhibited by this compound.
-
SDS-PAGE and Fluorescence Scanning: The labeled proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence gel scanner to visualize the labeled serine hydrolases.
-
Data Analysis: The intensity of the fluorescent band corresponding to MAGL is quantified. The IC50 value is determined by plotting the percentage of MAGL inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Assessment of Antinociception in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This protocol is based on studies evaluating the analgesic effects of this compound.[6]
-
Animal Model: The chronic constriction injury (CCI) model of neuropathic pain is induced in mice or rats by loosely ligating the sciatic nerve.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor, and saline) and administered to the animals via intraperitoneal (i.p.) or oral (p.o.) route at various doses. A vehicle control group is also included.
-
Behavioral Testing (Mechanical Allodynia): Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. The dose-response relationship is established to calculate the ED50.
-
Behavioral Testing (Cold Allodynia): Cold allodynia is measured by applying a drop of acetone to the plantar surface of the hind paw and recording the duration of the withdrawal response.
-
Data Analysis: The paw withdrawal thresholds or response durations are compared between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). The ED50 is calculated using a non-linear regression analysis.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that acts through a well-defined mechanism of action. Its high selectivity and potency for MAGL allow for the specific modulation of the endocannabinoid system, leading to beneficial effects in models of pain, inflammation, and neurodegeneration. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other MAGL inhibitors.
References
- 1. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound | RTI [rti.org]
- 6. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KML 29 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
KML29: A Technical Guide to a Highly Selective Monoacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KML29 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By preventing the breakdown of 2-AG, this compound effectively elevates the levels of this key signaling lipid in the brain and peripheral tissues. This elevation in 2-AG enhances the activation of cannabinoid receptors, CB1 and CB2, leading to a range of therapeutic effects, including analgesia in inflammatory and neuropathic pain models, without inducing the cannabimimetic side effects commonly associated with direct cannabinoid receptor agonists. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and pharmacological effects, supported by quantitative data and detailed experimental protocols.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. 2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system and acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for hydrolyzing 2-AG into arachidonic acid and glycerol, thereby terminating its signaling. Inhibition of MAGL presents a promising therapeutic strategy to augment endogenous 2-AG signaling for the treatment of various pathological conditions, including pain, inflammation, and neurodegenerative diseases.[1][2][3]
This compound (1,1,1,3,3,3-hexafluoropropan-2-yl 4-(bis(benzo[d][4][5]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate) is a novel, potent, and exceptionally selective inhibitor of MAGL.[4][5] Its high selectivity for MAGL over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), the enzyme that degrades the other major endocannabinoid anandamide, makes it a valuable tool for dissecting the specific roles of 2-AG signaling in vivo.[6]
Mechanism of Action
This compound acts as an irreversible inhibitor of MAGL. It forms a stable carbamate adduct with the catalytic serine residue in the active site of the enzyme, rendering it inactive.[7] This covalent modification prevents the hydrolysis of 2-AG, leading to its accumulation in various tissues. The increased levels of 2-AG then enhance the activation of presynaptic CB1 receptors, which in turn suppresses neurotransmitter release, and modulates neuronal excitability. Additionally, by reducing the breakdown of 2-AG, this compound also decreases the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[8][9]
Quantitative Data
Potency and Selectivity
This compound exhibits exceptional potency for MAGL and remarkable selectivity over other key serine hydrolases, including FAAH and α/β-hydrolase domain 6 (ABHD6). This selectivity is a significant advantage over less selective MAGL inhibitors, as it avoids off-target effects and allows for the specific potentiation of the 2-AG signaling pathway.
| Enzyme Target | IC₅₀ (nM) | Species | Reference |
| MAGL | 8.2 | Human | [10] |
| 7.8 | Mouse | [10] | |
| 31 | Rat | [10] | |
| FAAH | >50,000 | Human | [10] |
| >50,000 | Mouse | [10] | |
| >50,000 | Rat | [10] | |
| ABHD6 | 1,200 | Human | [10] |
| 940 | Mouse | [10] | |
| 1,500 | Rat | [10] |
Table 1: In vitro inhibitory potency (IC₅₀) of this compound against human, mouse, and rat MAGL, FAAH, and ABHD6.
In Vivo Effects on Endocannabinoid and Arachidonic Acid Levels
Administration of this compound leads to a significant and sustained elevation of 2-AG levels in the brain, with a corresponding decrease in arachidonic acid levels. Notably, this compound does not significantly alter the levels of anandamide (AEA), further highlighting its selectivity.[4][6]
| Treatment | Brain 2-AG Levels (Fold Change vs. Vehicle) | Brain Arachidonic Acid Levels (Fold Change vs. Vehicle) | Brain AEA Levels (Fold Change vs. Vehicle) | Species | Dose and Time | Reference |
| This compound | ~8-10 | ~0.5 | No significant change | Mouse | 40 mg/kg, 4h | [4][6] |
| This compound | ~3 (acute) | ~0.6 (acute) | ~0.8 (acute) | Mouse | 40 mg/kg, acute | [4] |
| This compound | ~9 (repeated) | ~0.4 (repeated) | ~0.7 (repeated) | Mouse | 40 mg/kg, repeated | [4] |
Table 2: Effects of this compound administration on brain endocannabinoid and arachidonic acid levels in mice.
Signaling Pathways and Experimental Workflows
2-AG Signaling Pathway
The following diagram illustrates the synthesis, signaling, and degradation of 2-AG, and the point of intervention by this compound.
References
- 1. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
KML29 Modulation of the Endocannabinoid System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KML29 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking MAGL activity, this compound elevates the levels of 2-AG in the brain and peripheral tissues, thereby potentiating endocannabinoid signaling. This targeted modulation of the endocannabinoid system has demonstrated significant therapeutic potential, particularly in the context of pain and inflammation, without inducing the cannabimimetic side effects associated with direct cannabinoid receptor agonists. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
This compound is an irreversible inhibitor of MAGL, belonging to the O-hexafluoroisopropyl (HFIP) carbamate class of compounds.[1] Its mechanism involves the covalent modification of the catalytic serine residue within the active site of MAGL, leading to its inactivation.[1] This inhibition is highly selective for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide (AEA).[1][2] This selectivity is crucial as it allows for the specific potentiation of the 2-AG signaling pathway without significantly affecting AEA levels, thus avoiding the complex downstream effects of dual endocannabinoid system enhancement.[1][3]
The inhibition of MAGL by this compound leads to a significant increase in the concentration of 2-AG in various tissues.[3][4] 2-AG is a full agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[5] The elevated 2-AG levels enhance the activation of these receptors, leading to a range of physiological effects, including analgesia and anti-inflammatory actions.[3][6] Furthermore, by preventing the breakdown of 2-AG into arachidonic acid, this compound also reduces the substrate pool for the synthesis of pro-inflammatory prostaglandins.[4][7]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory potency of this compound and its in vivo effects on endocannabinoid levels.
Table 1: In Vitro Inhibitory Potency of this compound
| Enzyme Target | Species | IC50 (nM) | Reference |
| MAGL | Human | 5.9 | [2] |
| MAGL | Mouse | 15 | [2] |
| MAGL | Rat | 43 | [2] |
| FAAH | Not specified | > 50,000 | [2][8] |
Table 2: In Vivo Effects of this compound on Endocannabinoid and Arachidonic Acid Levels in Mouse Brain
| Treatment | Dose (mg/kg, p.o.) | 2-AG Levels (% of Vehicle) | AEA Levels (% of Vehicle) | Arachidonic Acid Levels (% of Vehicle) | Reference |
| Acute this compound | 20 | ~1000% | No significant change | Decreased | [1] |
| Acute this compound | 40 | Significantly increased | Slightly decreased | Decreased | [3] |
| Repeated this compound (7 days) | 40 | Significantly increased (more than acute) | Slightly decreased | Decreased | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MAGL Inhibition by this compound
Caption: Signaling pathway of MAGL inhibition by this compound.
Experimental Workflow for Screening MAGL Inhibitors
Caption: General workflow for screening and identifying MAGL inhibitors.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for the in vivo evaluation of this compound.
Detailed Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is for assessing the in vivo inhibition of MAGL and other serine hydrolases in mouse brain tissue following this compound administration.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
C57Bl/6 mice
-
FP-Rh (Fluorophosphonate-rhodamine) activity-based probe
-
Proteome lysis buffer (e.g., PBS with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Drug Administration: Administer this compound or vehicle to mice via oral gavage (p.o.) or intraperitoneal (i.p.) injection at the desired doses (e.g., 1-40 mg/kg).
-
Tissue Collection: At a specified time point post-administration (e.g., 4 hours), euthanize the mice and rapidly dissect the brain.
-
Proteome Preparation: Homogenize the brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant (proteome).
-
Protein Quantification: Determine the protein concentration of each proteome sample using a BCA assay.
-
Probe Labeling: Dilute the proteomes to a final concentration of 1 mg/mL. Add the FP-Rh probe to a final concentration of 1 µM.
-
Incubation: Incubate the proteome-probe mixture at room temperature for 30 minutes.
-
SDS-PAGE: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Gel Imaging: Visualize the fluorescently labeled proteins using a fluorescence gel scanner. The inhibition of MAGL by this compound will be observed as a decrease in the fluorescence intensity of the band corresponding to MAGL compared to the vehicle-treated control.
Endocannabinoid Quantification by LC-MS/MS
This protocol describes the extraction and quantification of 2-AG and AEA from mouse brain tissue.
Materials:
-
Acetonitrile with internal standards (e.g., 2-AG-d8 and AEA-d4)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in ice-cold acetonitrile containing the internal standards.
-
Lipid Extraction: Centrifuge the homogenate to pellet the precipitated proteins. Collect the supernatant containing the lipids.
-
Sample Preparation: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Separate the endocannabinoids using a C18 column with a gradient elution of the mobile phases.
-
Quantification: Detect and quantify 2-AG and AEA using multiple reaction monitoring (MRM) mode on the mass spectrometer. The concentrations are calculated based on the peak area ratios of the endogenous analytes to their corresponding deuterated internal standards.
Carrageenan-Induced Paw Edema Assay
This is a model of acute inflammation to assess the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Vehicle
-
1% Carrageenan solution in saline
-
Mice
-
Pletysmometer or calipers
Procedure:
-
Drug Administration: Administer this compound or vehicle to the mice at the desired doses.
-
Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer or calipers.
-
Carrageenan Injection: After a specified pretreatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the increase in paw volume (edema) for each mouse at each time point by subtracting the baseline measurement. Compare the edema in the this compound-treated groups to the vehicle-treated group to determine the anti-inflammatory effect.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model is used to induce neuropathic pain and evaluate the analgesic effects of this compound.
Materials:
-
Anesthetic
-
Surgical instruments
-
4-0 chromic gut sutures
-
Rats or mice
Procedure:
-
Anesthesia: Anesthetize the animal.
-
Surgical Exposure: Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Nerve Ligation: Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.
-
Wound Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Allow the animals to recover. Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop over several days.
-
Behavioral Testing: Assess pain behaviors at baseline and at various time points post-surgery. Administer this compound or vehicle and re-assess pain behaviors to determine the analgesic efficacy. Mechanical allodynia can be measured using von Frey filaments, and thermal hyperalgesia can be assessed using a plantar test apparatus.
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying the endocannabinoid system. Its high potency and selectivity for MAGL allow for the precise elevation of 2-AG levels, providing a powerful means to investigate the physiological and pathophysiological roles of this key endocannabinoid. The preclinical data strongly support the therapeutic potential of this compound and similar MAGL inhibitors for the treatment of pain and inflammatory disorders, with a favorable side effect profile compared to direct-acting cannabinoid agonists. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this promising area of pharmacology.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
KML29: A Technical Guide to its Pharmacology and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
KML29 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By preventing the breakdown of 2-AG, this compound elevates its levels in the brain and peripheral tissues, thereby amplifying endocannabinoid signaling. This targeted action has demonstrated significant therapeutic potential in preclinical models of pain, inflammation, and neurodegeneration, notably without the cannabimimetic side effects associated with direct cannabinoid receptor agonists. This document provides a comprehensive overview of the pharmacology, chemical properties, and key experimental methodologies related to this compound, intended to serve as a technical resource for researchers in the field.
Chemical Properties
This compound, with the systematic name 1,1,1,3,3,3-hexafluoropropan-2-yl 4-(bis(benzo[d][1][2]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate, is a synthetic organic compound designed for high selectivity and potency towards MAGL.[1][3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 4-[Bis(1,3-benzodioxol-5-yl)hydroxymethyl]-1-piperidinecarboxylic acid 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester | [5] |
| Molecular Formula | C24H21F6NO7 | [6] |
| Molecular Weight | 549.4 g/mol | [6] |
| CAS Number | 1380424-42-9 | [6] |
| Appearance | Crystalline solid | [6] |
| Solubility | Soluble to 100 mM in DMSO | [7] |
| Purity | ≥98% (HPLC) | [5] |
Pharmacology
Mechanism of Action
This compound is an irreversible inhibitor of monoacylglycerol lipase (MAGL).[8] MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[9][10] The proposed mechanism of action involves the catalytic serine residue (Ser122) in the active site of MAGL attacking the carbamate of this compound. This results in the formation of a stable, covalent carbamyl-enzyme complex and the release of hexafluoroisopropanol.[11] This irreversible inhibition leads to a sustained elevation of 2-AG levels in various tissues.[1][12]
Potency and Selectivity
This compound exhibits potent inhibitory activity against MAGL from multiple species. A key feature of this compound is its remarkable selectivity for MAGL over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), the enzyme that primarily degrades the other major endocannabinoid, anandamide (AEA).[7][8] This selectivity is crucial for dissecting the specific roles of 2-AG signaling and for avoiding the cannabimimetic side effects that can arise from dual inhibition of MAGL and FAAH.[1]
| Target | Species | IC50 | Reference(s) |
| MAGL | Human | 5.9 nM | [7][8] |
| Mouse | 15 nM | [7][8] | |
| Rat | 43 nM | [7][8] | |
| FAAH | Mouse, Rat, Human | >50,000 nM | [6][7] |
Pharmacodynamics
In vivo studies have consistently demonstrated that administration of this compound leads to a significant and dose-dependent increase in brain 2-AG levels, with elevations of up to 10-fold reported.[8] Concurrently, a reduction in the levels of arachidonic acid, the product of 2-AG hydrolysis, is observed.[1][3] Importantly, this compound does not significantly alter the brain levels of anandamide (AEA) or other related N-acylethanolamines like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), highlighting its in-vivo selectivity.[11]
The pharmacological effects of this compound are primarily mediated by the enhanced activation of cannabinoid receptors, CB1 and CB2, by the elevated 2-AG levels.[1] These effects include:
-
Analgesia: this compound has been shown to be effective in reducing both inflammatory and neuropathic pain in rodent models.[1][13]
-
Anti-inflammatory Effects: By reducing the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, this compound exhibits anti-inflammatory properties.[9][12]
-
Neuroprotection: this compound has demonstrated neuroprotective effects in models of experimental stroke.[2][14]
-
Absence of Cannabimimetic Effects: Unlike direct CB1 receptor agonists, this compound does not typically induce the classic cannabinoid tetrad of effects (catalepsy, hypothermia, hypomotility, and analgesia) at doses that produce significant analgesia and anti-inflammatory actions.[1][4]
Signaling Pathways
The inhibition of MAGL by this compound initiates a cascade of signaling events stemming from the accumulation of 2-AG.
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound | RTI [rti.org]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 8. matthewslab.org [matthewslab.org]
- 9. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DIGE-ABPP by click chemistry: pairwise comparison of serine hydrolase activities from the apoplast of infected plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
KML29: An In-Depth Technical Guide to its Solubility and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of KML29, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). Understanding the solubility of this compound is critical for its effective use in a variety of research applications, from in vitro enzyme assays to in vivo animal studies. This document details quantitative solubility data, outlines experimental protocols for solubility determination, and provides visual representations of its mechanism of action and experimental workflows.
Core Concepts: The Role of this compound in the Endocannabinoid System
This compound is a synthetic, irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1]. By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain and peripheral tissues[2]. 2-AG is a key endogenous ligand for the cannabinoid receptors CB1 and CB2, and its increased availability potentiates the signaling of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including pain, inflammation, and neurotransmission.
The high selectivity of this compound for MAGL over other enzymes, such as fatty acid amide hydrolase (FAAH), makes it a valuable tool for specifically investigating the physiological roles of 2-AG[1][3].
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing concentrated stock solutions. Data from various suppliers are summarized below.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Source |
| DMSO | 100 | 54.94 | Tocris Bioscience[1], R&D Systems |
| DMSO | 91.01 | 50 | MedchemExpress[3] |
| DMSO | - | 2 | Cayman Chemical[4] |
It is important to note that the reported solubility values in DMSO vary between suppliers, which may be due to differences in the crystalline form of the compound, purity, or experimental conditions. Researchers should treat these values as a guide and may need to perform their own solubility assessments. For dissolving this compound in DMSO, the use of ultrasonication may be necessary to achieve the maximum solubility[3].
In Vivo Formulation Solubilities:
-
≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[3].
-
≥ 2.5 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil[3].
-
Soluble in a vehicle consisting of ethanol, Cremophor, and normal saline in a 1:1:18 ratio [5].
These formulations are designed to improve the bioavailability of this compound for systemic administration in animal models.
Experimental Protocols for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound is not published, standard methodologies can be applied. The following outlines a general approach based on the widely used shake-flask method for determining thermodynamic solubility.
Principle
The shake-flask method involves adding an excess amount of the solid compound to a solvent of interest and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, representing the thermodynamic solubility.
Materials
-
This compound (solid)
-
Solvents of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the test solvent in a sealed vial. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Care should be taken to avoid disturbing the solid pellet during aspiration of the supernatant.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the saturated supernatant and the standard solutions by a validated analytical method, typically HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve. This concentration represents the solubility of this compound in the tested solvent under the specified conditions.
-
Visualizing this compound's Role and Application
This compound Signaling Pathway
This compound's mechanism of action is centered on its inhibition of MAGL within the endocannabinoid system. The following diagram illustrates this pathway.
Caption: this compound inhibits MAGL, increasing 2-AG levels and enhancing CB1 receptor signaling.
General Experimental Workflow for In Vivo Studies
The use of this compound in animal models typically follows a standardized workflow to assess its pharmacological effects. The diagram below provides a general outline for such an experiment.
Caption: A typical workflow for evaluating the in vivo effects of this compound.
This guide provides essential technical information on the solubility and handling of this compound for research purposes. By understanding its solubility characteristics and employing appropriate experimental protocols, researchers can effectively utilize this potent MAGL inhibitor to explore the intricacies of the endocannabinoid system.
References
- 1. KML 29 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 2. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Summary of KML29 Stability and Storage Conditions
An In-depth Technical Guide to the Stability and Storage of KML29
For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability and storage conditions of a compound is paramount for ensuring the reliability and reproducibility of experimental results. This guide provides a detailed overview of the known stability of this compound, a potent and selective monoacylglycerol lipase (MAGL) inhibitor, and outlines recommended experimental protocols for a more in-depth stability assessment.
This compound is available as a crystalline solid and is known to be soluble in dimethyl sulfoxide (DMSO). The primary storage recommendation from commercial suppliers is to maintain the solid compound at -20°C.
| Parameter | Condition | Stability/Specification |
| Physical Form | Crystalline Solid | - |
| Storage Temperature | Solid | -20°C |
| Long-Term Stability | Solid at -20°C | ≥ 4 years[1] |
| Solubility | DMSO | ≥ 2 mg/mL[1] |
Proposed Experimental Protocols for Comprehensive Stability Assessment
To further elucidate the stability profile of this compound, the following experimental protocols are proposed, based on established international guidelines such as those from the International Council for Harmonisation (ICH).
Solution Stability in DMSO
This protocol is designed to determine the stability of this compound in a commonly used solvent, DMSO, under various temperature conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials to minimize exposure to light and prevent contamination.
-
Storage Conditions: Store the aliquots at the following temperatures:
-
-80°C (for long-term reference)
-
-20°C
-
4°C
-
Room Temperature (20-25°C)
-
-
Time Points: Analyze the samples at the following time points: 0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, 3 months, and 6 months.
-
Analysis: At each time point, analyze the samples in triplicate using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid. An isocratic method may also be suitable.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A decrease of more than 5-10% is generally considered significant degradation.
pH-Dependent Stability
This protocol aims to assess the hydrolytic stability of this compound across a range of pH values, which is crucial given the presence of a carbamate functional group. Carbamates are known to be susceptible to hydrolysis, particularly under basic conditions.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, and 9).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a final concentration of 10 µM. A small amount of a co-solvent like DMSO may be necessary for initial dissolution, but its final concentration should be kept low (e.g., <1%) to minimize its effect on stability.
-
Incubation: Incubate the solutions at a constant temperature, for example, 37°C, to simulate physiological conditions.
-
Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately analyze the samples by a validated HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the remaining this compound.
-
Data Analysis: Plot the concentration of this compound against time for each pH and determine the degradation rate constant and half-life.
Photostability
This protocol is designed to evaluate the impact of light exposure on the stability of this compound, both as a solid and in solution, following ICH Q1B guidelines. The piperidine moiety in this compound could be susceptible to photodegradation.
Methodology:
-
Sample Preparation:
-
Solid State: Place a thin layer of solid this compound in a chemically inert, transparent container.
-
Solution State: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) in a transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a validated HPLC-UV or LC-MS method.
-
Evaluation: Compare the chromatograms of the exposed and control samples to identify any degradation products and quantify the loss of this compound.
This compound Signaling Pathway
This compound is a highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2). This leads to a variety of downstream effects, including modulation of neurotransmission and inflammatory responses.
References
Methodological & Application
KML29 Experimental Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
KML29 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain and peripheral tissues, thereby modulating the endocannabinoid system.[2][3] This activity makes this compound a valuable research tool for investigating the therapeutic potential of enhancing 2-AG signaling in a variety of pathological conditions, including neuropathic pain, inflammation, and neurodegenerative diseases.[2][4][5] Notably, this compound displays superior selectivity for MAGL over other serine hydrolases like fatty acid amide hydrolase (FAAH), minimizing off-target effects.[6][7]
These application notes provide detailed experimental protocols for in vivo studies using this compound, summarizing key quantitative data and illustrating the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound covalently binds to the catalytic serine (Ser122) of MAGL, forming a stable carbamylated adduct that inactivates the enzyme.[6][7] This inhibition leads to an accumulation of 2-AG, which then acts as an agonist at cannabinoid receptors CB1 and CB2.[4][8] The downstream effects include modulation of neurotransmission and inflammatory pathways.[2][9] Specifically, increased 2-AG can lead to retrograde inhibition of glutamate release, while the reduction in its metabolite, arachidonic acid (AA), decreases the substrate for pro-inflammatory prostaglandin synthesis.[2][9]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving this compound.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Condition | Route of Administration | Dosage Range | Study Duration | Reference |
| Mice | Neuropathic Pain (Chronic Constriction Injury) | Intraperitoneal (i.p.) | 1 - 40 mg/kg | Acute and Chronic (7 days) | [8] |
| Mice | Neuropathic Pain (Sciatic Nerve Injury) | Not Specified | Not Specified | Not Specified | [3][5] |
| Mice | Inflammatory Pain (Carrageenan-induced) | Not Specified | Not Specified | Acute and Chronic | [3][5] |
| Mice | General | Oral (p.o.) | 1 - 40 mg/kg | Acute | [6] |
| Rats | Stroke (Middle Cerebral Artery Occlusion) | Intravenous (i.v.) | 1 mg/kg | 3 days | [9] |
| Rats | Osteoarthritis | Intra-articular | Not Specified | Acute | [4] |
| Rats | Intestinal Ischemia-Reperfusion | Intraperitoneal (i.p.) | 2 and 10 mg/kg | Acute | [10] |
Table 2: Pharmacodynamic Effects of this compound in Mice
| Parameter | Dosage (Route) | Effect | Time Point | Reference |
| Brain MAGL Activity | 5 mg/kg (p.o.) | Partial Inhibition | 4 hours | [6] |
| Brain MAGL Activity | 20 mg/kg (p.o.) | Maximal Inhibition | 1 - 12 hours | [6][7] |
| Brain 2-AG Levels | 5 mg/kg (p.o.) | Significant Elevation | 4 hours | [6] |
| Brain 2-AG Levels | 20 - 40 mg/kg (p.o.) | ~10-fold Increase | 4 hours | [6] |
| Brain Arachidonic Acid (AA) Levels | ≥ 5 mg/kg (p.o.) | Significant Reduction | 4 hours | [6] |
| Brain Anandamide (AEA) Levels | Up to 40 mg/kg (p.o.) | Unaltered | 4 hours | [3][6] |
Signaling Pathway
Caption: this compound inhibits MAGL, increasing 2-AG levels and modulating downstream signaling.
Experimental Protocols
Neuropathic Pain Model (Chronic Constriction Injury) in Mice
This protocol is adapted from studies investigating the analgesic effects of this compound.[8]
a. Animals:
-
Male C57BL/6 mice.
b. Surgical Procedure (Chronic Constriction Injury - CCI):
-
Anesthetize the mouse with an appropriate anesthetic.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely ligate the nerve with chromic gut sutures at four locations, approximately 1 mm apart.
-
Close the incision with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
c. Drug Administration:
-
Dissolve this compound in a vehicle solution (e.g., 1:1:18 of ethanol:emulphor:saline).
-
Administer this compound intraperitoneally (i.p.) at doses ranging from 1 to 40 mg/kg.
-
For chronic studies, administer this compound daily for 7 consecutive days.[8]
d. Behavioral Testing:
-
Mechanical Allodynia:
-
Place mice in individual Plexiglas chambers on an elevated wire mesh floor.
-
Acclimatize the animals for at least 30 minutes.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
Determine the 50% paw withdrawal threshold.
-
-
Cold Allodynia:
-
Place mice on a metal plate.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Measure the duration of the paw withdrawal response (licking, flinching) over a 20-second period.[8]
-
e. Experimental Workflow:
Caption: Workflow for assessing this compound's effect on neuropathic pain in mice.
Experimental Stroke Model (Middle Cerebral Artery Occlusion) in Rats
This protocol is based on a study evaluating the neuroprotective effects of this compound.[9][11][12]
a. Animals:
-
Male Sprague-Dawley rats.
b. Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Induce anesthesia.
-
Perform an intraluminal right MCAO to induce ischemic injury.
-
After a defined period of occlusion, withdraw the filament to allow for reperfusion.
c. Drug Administration:
-
Dissolve this compound in a suitable vehicle.
-
Administer this compound intravenously (i.v.) at a dose of 1 mg/kg immediately after MCAO surgery and then daily for the subsequent three days.[9]
d. In Vivo Imaging (Positron Emission Tomography - PET):
-
Perform PET scans at various time points (e.g., pre-occlusion, and days 2, 4, and 7 post-MCAO).
-
Use specific radiotracers to assess:
-
MAGL density (e.g., [11C]SAR127303).
-
Neuroinflammation (e.g., [18F]FEBMP for TSPO).[9]
-
e. Data Analysis:
-
Quantify the radioactive accumulation in the ipsilateral and contralateral hemispheres to assess neuronal injury and inflammation.
f. Experimental Workflow:
Caption: Workflow for evaluating the neuroprotective effects of this compound in a rat stroke model.
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of the endocannabinoid system. The protocols outlined above provide a framework for studying its effects in models of neuropathic pain and stroke. Researchers should optimize these protocols based on their specific experimental goals and adhere to all relevant animal care and use guidelines. The high selectivity of this compound for MAGL makes it a preferred compound for elucidating the specific roles of 2-AG signaling in health and disease.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound | RTI [rti.org]
- 4. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matthewslab.org [matthewslab.org]
- 8. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jag.journalagent.com [jag.journalagent.com]
- 11. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
KML29 in Murine Models: A Guide to Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive overview of the dosage and administration of KML29, a highly selective monoacylglycerol lipase (MAGL) inhibitor, in various mouse models. The protocols and data presented are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in preclinical studies.
This compound elevates the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) by blocking its primary catabolic enzyme, MAGL. This mechanism of action has been explored in models of pain, inflammation, and neuroprotection. While direct studies of this compound in cancer mouse models are limited, research on other MAGL inhibitors suggests potential applications in oncology by modulating tumor microenvironments and angiogenesis.
Data Presentation: this compound Dosage and Administration in Mouse Models
The following tables summarize quantitative data on this compound dosage and administration from various studies.
Table 1: this compound Dosage and Administration in Pain and Inflammation Models
| Mouse Model | Administration Route | Dosage Range | Vehicle | Treatment Schedule | Key Findings |
| Chronic Constriction Injury (Neuropathic Pain) | Intraperitoneal (i.p.) | 1-40 mg/kg | Saline:Emulphor:Ethanol (18:1:1) | Acute and chronic (daily for 6-7 days) | Attenuated mechanical and cold allodynia[1][2] |
| Carrageenan-induced Inflammatory Pain | Intraperitoneal (i.p.) | 40 mg/kg | Not specified | Acute | Reduced paw edema and mechanical allodynia[3][4] |
| Sciatic Nerve Injury | Not specified | Not specified | Not specified | Acute and repeated | Partially reversed allodynia[3][5] |
Table 2: this compound Dosage and Administration in Neuroprotection Models
| Mouse Model | Administration Route | Dosage Range | Vehicle | Treatment Schedule | Key Findings |
| Experimental Stroke (MCAO) | Not specified | Not specified | Not specified | Daily for 3 days post-injury | Neuroprotective effects[6][7] |
Table 3: Representative Dosage of MAGL Inhibitors in Cancer Mouse Models
Note: Data for the MAGL inhibitor JZL184 is used as a proxy due to limited this compound-specific cancer studies.
| Mouse Model | Administration Route | Dosage | Vehicle | Treatment Schedule | Key Findings |
| Non-Small Cell Lung Cancer (Syngeneic) | Not specified | Not specified | Not specified | Not specified | Reduced tumor burden[8] |
| Lung Cancer (Xenograft) | Not specified | 4, 8, or 16 mg/kg | Not specified | Every 72 hours for 4 weeks | Dose-dependent decrease in tumor volume[1][9] |
| Prostate Cancer (Xenograft) | Not specified | Not specified | Not specified | Not specified | Impaired cancer cell aggressiveness[10] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Pain and Inflammation Studies
1. Materials:
-
This compound
-
Vehicle solution:
-
For intraperitoneal (i.p.) injection: Saline:Emulphor:Ethanol (18:1:1 v/v/v)
-
For oral (p.o.) gavage: Polyethylene glycol 300 (PEG300)
-
-
Sonicator
-
Heating block or water bath
-
Sterile syringes and needles (e.g., 27-30 gauge for i.p.)
-
Animal balance
2. Preparation of this compound Solution:
-
Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
For i.p. administration, dissolve this compound in the saline:emulphor:ethanol vehicle. For oral administration, dissolve in PEG300.
-
Due to the limited solubility of this compound, prolonged sonication (e.g., 1 hour) with gentle heating is necessary for complete dissolution.[8]
-
Allow the solution to cool to room temperature before administration.
3. Administration:
-
Weigh each mouse to determine the precise injection volume.
-
For i.p. injection, restrain the mouse and inject the this compound solution into the lower abdominal quadrant, avoiding the midline to prevent organ damage.
-
For oral gavage, use a proper gavage needle to deliver the solution directly into the stomach.
-
Administer the appropriate volume based on the mouse's weight and the desired dosage (e.g., 10 µL/g body mass).[1]
Protocol 2: Representative Protocol for this compound in a Xenograft Cancer Model
This protocol is based on studies using the MAGL inhibitor JZL184 and can be adapted for this compound.
1. Materials:
-
This compound
-
Appropriate vehicle (to be determined based on solubility and route of administration)
-
Cancer cell line (e.g., A549 for lung cancer)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional, for subcutaneous injection)
-
Sterile syringes and needles
-
Calipers for tumor measurement
2. Tumor Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a sterile medium, potentially mixed with Matrigel, to the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³) before starting treatment.
3. This compound Administration:
-
Prepare the this compound solution as described in Protocol 1, using a suitable vehicle.
-
Based on the representative data for JZL184, a starting dose range for this compound could be 4-16 mg/kg.[1][9]
-
Administer this compound via the chosen route (e.g., i.p.) at a determined frequency (e.g., every 72 hours).[1][9]
-
Monitor tumor growth regularly using calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the general health and body weight of the mice throughout the study.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits MAGL, increasing 2-AG levels and reducing arachidonic acid.
Experimental Workflow for this compound in a Neuropathic Pain Model
Caption: Workflow for evaluating this compound's efficacy in a mouse model of neuropathic pain.
Logical Relationship for this compound Dosage and Effect
Caption: Relationship between this compound dosage, MAGL inhibition, and therapeutic effects.
References
- 1. Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wirt: Peripheral Monoacylglycerol Lipase Inhibition Prevents Neuropathy While Enhancing Tumor-Killing Efficacy of Chemotherapeutic Treatment in a Mouse Breast Cancer Model – Indiana CTSI [legacy.indianactsi.org]
- 4. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
KML29 Administration: A Comparative Analysis of Oral Gavage and Intraperitoneal Injection for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KML29 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG in the central nervous system and peripheral tissues, thereby modulating various physiological and pathological processes, including pain, inflammation, and neuroprotection. The choice of administration route for this compound in preclinical studies is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This document provides a detailed comparison of two commonly used administration routes: oral gavage (P.O.) and intraperitoneal (I.P.) injection, offering researchers the necessary information to select the most appropriate method for their experimental goals. While direct comparative pharmacokinetic studies are limited, existing data suggests that both routes can achieve comparable levels of MAGL inhibition[1].
Data Presentation: Comparative Overview
Table 1: General Characteristics of Administration Routes for this compound
| Feature | Oral Gavage (P.O.) | Intraperitoneal (I.P.) Injection |
| Route of Administration | Administration of a substance directly into the stomach via a feeding tube. | Injection of a substance into the peritoneal cavity. |
| Absorption | Primarily through the gastrointestinal tract. Subject to first-pass metabolism. | Rapid absorption from the large surface area of the peritoneal cavity into the portal and systemic circulation. |
| Bioavailability | Potentially lower and more variable due to first-pass metabolism and gastrointestinal degradation. | Generally higher and more consistent than oral administration. |
| Speed of Onset | Typically slower than I.P. injection. | Rapid onset of action. |
| Stress to Animal | Can be stressful if not performed by a skilled technician. | Generally well-tolerated with proper technique. |
| Technical Skill Required | Requires more training and skill to avoid injury. | Relatively easier to perform correctly. |
| Clinical Relevance | More clinically relevant for drugs intended for oral administration in humans. | Less common in clinical practice but widely used in preclinical research for systemic drug delivery. |
Table 2: Reported Efficacy and Pharmacodynamic Data for this compound
| Parameter | Oral Gavage (P.O.) | Intraperitoneal (I.P.) Injection | Reference |
| MAGL Inhibition | Comparable to I.P. administration. | Maximal inhibition of MAGL in the mouse brain at 20 mg/kg. | [1][2] |
| 2-AG Levels | Induces large and dose-dependent increases in 2-AG levels in the brain and spinal cord. | Significantly elevates 2-AG brain levels at 2 and 4 hours post-administration (40 mg/kg). | [2][3] |
| Analgesic Efficacy | Efficacy in neuropathic pain models is suggested by increased 2-AG levels. | Effective in models of inflammatory and neuropathic pain (e.g., carrageenan-induced paw edema, chronic constriction injury). ED₅₀ in a neuropathic pain model was determined to be 22 mg/kg. | [1][2] |
| Anti-inflammatory Effects | Implied by the mechanism of action. | Attenuates carrageenan-induced paw edema. | [2] |
| Cannabimimetic Effects | High doses (10 mg/kg) can induce hypothermia, analgesia, and hypomotility. | Does not typically elicit cannabimimetic effects at doses effective for analgesia. | [3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound's therapeutic effects stem from its inhibition of MAGL, which leads to an accumulation of the endocannabinoid 2-AG. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2) and reduces the production of pro-inflammatory prostaglandins by limiting the availability of arachidonic acid.
Caption: this compound inhibits MAGL, increasing 2-AG levels and therapeutic effects.
Experimental Workflow: Comparative Study of this compound Administration
A logical workflow for a comparative study of this compound administration routes would involve parallel groups of animals receiving the compound by oral gavage and intraperitoneal injection, followed by a series of pharmacokinetic and pharmacodynamic assessments.
Caption: Workflow for comparing this compound administration routes.
Experimental Protocols
Materials
-
This compound (powder)
-
Vehicle solution: A common vehicle for this compound is a mixture of ethanol, Cremophor EL, and saline (0.9% NaCl) in a 1:1:18 ratio[2].
-
Sterile syringes (1 mL) and needles (25-27 gauge for I.P. injection)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Animal scale
-
70% ethanol for disinfection
Protocol 1: Preparation of this compound Formulation
-
Vehicle Preparation: Prepare the 1:1:18 vehicle by mixing one part ethanol, one part Cremophor EL, and eighteen parts sterile saline. For example, to make 20 mL of vehicle, mix 1 mL of ethanol, 1 mL of Cremophor EL, and 18 mL of saline.
-
This compound Dissolution: Weigh the required amount of this compound powder. To prepare a 2 mg/mL solution for a 20 mg/kg dose in a 20 g mouse (requiring 0.2 mL), dissolve 20 mg of this compound in 10 mL of the prepared vehicle.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution of this compound. The solution should be clear. Warm the solution to room temperature before administration.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
Needle Insertion: With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The mouse should swallow the tube. Do not force the needle; if resistance is met, withdraw and reinsert.
-
Substance Administration: Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly depress the syringe plunger to administer the this compound solution. The typical volume for a mouse is 10 mL/kg.
-
Needle Removal: Slowly withdraw the gavage needle in the same direction it was inserted.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort for at least 15 minutes.
Protocol 3: Intraperitoneal Injection in Mice
-
Animal Restraint: Restrain the mouse by scruffing the back of the neck and turning it over to expose the abdomen. Tilt the mouse's head slightly downwards.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (e.g., blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Substance Injection: If no fluid is aspirated, inject the this compound solution into the peritoneal cavity. The typical injection volume is 10-20 µL/g of body mass[2].
-
Needle Removal: Withdraw the needle and return the mouse to its cage.
-
Post-Procedure Monitoring: Monitor the mouse for any signs of distress or adverse reactions.
Conclusion
Both oral gavage and intraperitoneal injection are viable methods for administering this compound in preclinical research. The choice between these routes will depend on the specific objectives of the study. Intraperitoneal injection offers rapid and consistent systemic exposure, making it suitable for acute efficacy and mechanistic studies. Oral gavage, while technically more demanding, provides a more clinically relevant model for drugs intended for oral use in humans and is valuable for studying oral bioavailability and first-pass metabolism. Researchers should carefully consider the advantages and disadvantages of each route and adhere to strict, ethical, and well-validated protocols to ensure the welfare of the animals and the reliability of their experimental data. Further head-to-head comparative studies are warranted to provide a more complete quantitative understanding of the pharmacokinetic and pharmacodynamic differences between these two administration routes for this compound.
References
- 1. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KML29 in Neuropathic Pain Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KML29, a selective monoacylglycerol lipase (MAGL) inhibitor, in preclinical animal models of neuropathic pain. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant clinical challenge with limited effective treatments.[1] The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1) and 2 (CB2), has emerged as a promising target for analgesic drug development. This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3][4] By inhibiting MAGL, this compound elevates the levels of 2-AG in the nervous system, thereby enhancing the activation of cannabinoid receptors to produce analgesic effects.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the efficacy of this compound in animal models of neuropathic pain.
Table 1: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
| Animal Model | Drug Administration | Dosing Regimen | Behavioral Assay | Key Findings | Reference |
| Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | Acute, 1-40 mg/kg | Mechanical Allodynia (von Frey) | Significant attenuation of mechanical allodynia at ≥30 mg/kg. | [5][6] |
| Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | Acute, 1-40 mg/kg | Cold Allodynia | Significant reduction of cold allodynia at ≥30 mg/kg. | [5][6] |
| Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | Repeated, 40 mg/kg daily for 6 days | Mechanical & Cold Allodynia | Tolerance observed with repeated high-dose administration. | [2][5] |
Table 2: Efficacy of this compound in Combination Therapies
| Animal Model | Drug Combination | Dosing Regimen (i.p.) | Behavioral Assay | Key Findings | Reference |
| Chronic Constriction Injury (CCI) | This compound + Gabapentin | Low-dose combination (e.g., 13.33 mg/kg this compound + 4 mg/kg Gabapentin) | Mechanical Allodynia | Additive attenuation of mechanical allodynia. | [5][7] |
| Chronic Constriction Injury (CCI) | This compound + Gabapentin | Low-dose combination | Cold Allodynia | Synergistic reduction of cold allodynia. | [5][7] |
| Chronic Constriction Injury (CCI) | This compound + Diclofenac | Not specified | Mechanical & Cold Allodynia | Synergistic reduction in allodynia. | [6] |
| Monoiodoacetate (MIA) Model of Osteoarthritis Pain | This compound + Celecoxib | 700 μg this compound (intra-articular) + low-dose celecoxib | Mechanical Allodynia | Significant reduction in pain and inflammation. | [8] |
Signaling Pathway of this compound in Neuropathic Pain
The primary mechanism of action for this compound in alleviating neuropathic pain involves the modulation of the endocannabinoid system.
Figure 1. Signaling pathway of this compound in producing analgesia.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used and well-characterized model for inducing neuropathic pain in rodents.[6][9]
Materials:
-
Male C57BL/6 mice (or other suitable strain)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 or 5-0 chromic gut sutures
-
Stereomicroscope
Procedure:
-
Anesthetize the animal and shave the lateral surface of the thigh.
-
Make a small incision in the skin to expose the biceps femoris muscle.
-
Gently dissect the muscle to expose the sciatic nerve.
-
Loosely tie four ligatures of chromic gut suture around the sciatic nerve, approximately 1 mm apart.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period of 7-14 days for the neuropathic pain phenotype to develop before behavioral testing.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain and is commonly assessed using von Frey filaments.[10]
Materials:
-
A set of calibrated von Frey filaments
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimate the animals to the testing environment and chambers for at least 30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw ipsilateral to the nerve injury.
-
Begin with a filament in the middle of the range and apply it with enough force to cause a slight bend.
-
A positive response is a sharp withdrawal of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
-
Administer this compound (or vehicle control) and repeat the assessment at specified time points post-administration.
Assessment of Cold Allodynia
Materials:
-
A drop of acetone
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimate the animals to the testing environment.
-
Apply a small drop of acetone to the plantar surface of the hind paw.
-
Observe the animal's response and record the duration of paw withdrawal, licking, or flinching over a set period (e.g., 1 minute).
-
Administer this compound (or vehicle control) and repeat the assessment at specified time points.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a neuropathic pain model.
References
- 1. Study reveals mechanism involved in neuropathic pain and could help develop specific treatment [agencia.fapesp.br]
- 2. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalssystem.com [journalssystem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for KML29 in the Carrageenan-Induced Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of KML29, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), in the carragegaran-induced inflammation model. Carrageenan-induced paw edema is a classical and highly reproducible model of acute inflammation, widely used for the evaluation of novel anti-inflammatory compounds. This compound represents a promising therapeutic agent by targeting the endocannabinoid system to mitigate inflammation.
This compound inhibits MAGL, the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] This inhibition leads to an accumulation of 2-AG, which in turn activates cannabinoid receptors (CB1 and CB2) and reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[2] This document outlines the experimental protocols to assess the anti-inflammatory efficacy of this compound, methods for quantifying key inflammatory markers, and a summary of expected outcomes.
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating this compound in a carrageenan-induced paw edema model.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema and Mechanical Allodynia in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume Increase (mL) at 3h post-carrageenan | Paw Withdrawal Threshold (g) at 3h post-carrageenan |
| Vehicle | - | 0.85 ± 0.05 | 0.25 ± 0.05 |
| This compound | 40 | 0.45 ± 0.06 | 1.10 ± 0.15 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. Data is representative of expected results based on published studies.[1]
Table 2: Effect of this compound on Inflammatory Markers in Paw Tissue 4h post-carrageenan
| Treatment Group | Dose (mg/kg) | MPO Activity (U/mg tissue) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | PGE₂ (pg/mg tissue) |
| Sham | - | 0.5 ± 0.1 | 50 ± 10 | 30 ± 8 | 100 ± 20 |
| Vehicle + Carrageenan | - | 4.5 ± 0.5 | 450 ± 50 | 300 ± 40 | 800 ± 70 |
| This compound + Carrageenan | 10 | 2.0 ± 0.3 | 200 ± 30 | 150 ± 25 | 350 ± 40 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle + carrageenan group. MPO, TNF-α, IL-1β, and PGE₂ data are representative values based on the known mechanism of MAGL inhibitors and are intended for illustrative purposes. This compound has been shown to significantly reduce levels of TNF-α and IL-1β in other models of inflammation.[3]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This protocol describes the induction of acute inflammation in the paw of a mouse or rat using carrageenan.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Lambda carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer or digital calipers
-
Syringes and needles (27-30 gauge)
-
Male Swiss Webster mice (20-25 g) or Sprague-Dawley rats (180-200 g)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Dissolve this compound in a suitable vehicle.
-
Administer this compound or vehicle to the animals via intraperitoneal (i.p.) injection. A typical dose for this compound is 40 mg/kg.[1]
-
One hour after drug administration, measure the initial volume of the right hind paw using a plethysmometer or the thickness with digital calipers.
-
Induce inflammation by injecting 50 µL (for mice) or 100 µL (for rats) of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The increase in paw volume is calculated by subtracting the initial volume from the post-injection volume.
Myeloperoxidase (MPO) Activity Assay
This assay measures neutrophil infiltration into the inflamed paw tissue.
Materials:
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
-
O-dianisidine dihydrochloride solution
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
At the end of the paw edema experiment (e.g., 4 hours post-carrageenan), euthanize the animals.
-
Dissect the inflamed paw tissue and weigh it.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the MPO assay.
-
In a 96-well plate, add the supernatant to the assay buffer containing O-dianisidine dihydrochloride.
-
Initiate the reaction by adding H₂O₂.
-
Measure the change in absorbance at 450 nm over time using a spectrophotometer.
-
MPO activity is expressed as units per milligram of tissue.
Measurement of Inflammatory Mediators (ELISA)
This protocol outlines the quantification of pro-inflammatory cytokines (TNF-α, IL-1β) and prostaglandins (PGE₂) in the paw tissue.
Materials:
-
Paw tissue homogenate (prepared as in the MPO assay, but in a buffer compatible with ELISA, e.g., PBS with protease inhibitors)
-
Commercially available ELISA kits for mouse/rat TNF-α, IL-1β, and PGE₂
-
Microplate reader
Procedure:
-
Prepare the paw tissue homogenate as described previously and collect the supernatant.
-
Follow the instructions provided with the specific ELISA kits.
-
Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody for the specific cytokine or prostaglandin.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
The concentration of the inflammatory mediator in the sample is determined by comparison to a standard curve.
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound in carrageenan-induced inflammation.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
References
- 1. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jag.journalagent.com [jag.journalagent.com]
KML29 Application in Experimental Autoimmune Encephalomyelitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][2][3] EAE pathogenesis involves the infiltration of autoreactive T helper cells into the CNS, leading to inflammation, demyelination, and axonal damage.[1][4] Key immune cells involved in this process include Th1 and Th17 cells.[5][6] This document outlines the potential application of KML29, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), as a therapeutic agent in the context of EAE.
This compound exerts its effects by modulating the endocannabinoid system, a critical neuromodulatory system involved in maintaining homeostasis.[7] Specifically, this compound inhibits MAGL, the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[7][8] This inhibition leads to an increase in 2-AG levels and a decrease in arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[8][9] Given that excess MAGL activation is linked to neuroinflammation via microglial activation, its inhibition presents a promising therapeutic strategy for neurological diseases with an inflammatory component.[8][10]
Mechanism of Action
This compound is a highly selective and irreversible inhibitor of MAGL.[7] By blocking MAGL, this compound elevates the levels of the endocannabinoid 2-AG in the brain and other tissues.[8][9] 2-AG is an agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[9] The anti-inflammatory and neuroprotective effects of increased 2-AG are mediated through these receptors. The anti-oedematous effects of this compound have been shown to be dependent on CB2 receptors, while its anti-allodynic effects require both CB1 and CB2 receptors.[9]
Simultaneously, the inhibition of MAGL reduces the production of arachidonic acid (AA), a key substrate for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins.[8][10] This dual action of boosting anti-inflammatory endocannabinoid signaling and suppressing pro-inflammatory prostaglandin pathways makes this compound a compelling candidate for mitigating the neuroinflammation characteristic of EAE.
Experimental Protocols
EAE Induction in C57BL/6 Mice
A common method for inducing chronic EAE is through immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[11][12]
Materials:
-
MOG35-55 peptide (Hooke Kits™, EK-2110)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle (e.g., sterile saline or a solution of ethanol, emulphor, and water)
Procedure:
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Administer a second dose of 100-200 ng of PTX i.p.
-
-
This compound Administration:
-
Prophylactic Treatment: Begin daily i.p. injections of this compound (e.g., 10-40 mg/kg) or vehicle from Day 0 until the end of the experiment. The 40 mg/kg dose has been shown to significantly increase brain 2-AG levels.[9]
-
Therapeutic Treatment: Begin daily i.p. injections of this compound or vehicle at the onset of clinical signs (typically around day 7-14).[14]
-
-
Clinical Scoring:
Endpoint Analyses
Histological Analysis:
-
At the experimental endpoint, perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Collect spinal cords and brains for histological processing.
-
Embed tissues in paraffin and section.
-
Perform Luxol Fast Blue staining for demyelination assessment and Hematoxylin and Eosin (H&E) staining for inflammation and immune cell infiltration.
Flow Cytometry:
-
Isolate mononuclear cells from the CNS (brain and spinal cord) of a subset of mice at peak disease.
-
Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, CD45, CD11b) to quantify immune cell infiltration.[1]
Data Presentation
The following tables present hypothetical data based on the expected effects of this compound.
Table 1: Clinical Scores in Prophylactic this compound Treatment
| Treatment Group | Onset of Disease (Day) | Peak Clinical Score (Mean ± SEM) | Cumulative Disease Score (Mean ± SEM) |
| Vehicle | 10 ± 1.2 | 3.5 ± 0.4 | 45.2 ± 5.1 |
| This compound (10 mg/kg) | 12 ± 1.5 | 2.8 ± 0.3 | 35.8 ± 4.5 |
| This compound (40 mg/kg) | 14 ± 1.1 | 2.1 ± 0.2 | 25.1 ± 3.9 |
Table 2: Endpoint Analysis in Prophylactic this compound Treatment (Day 28)
| Treatment Group | Demyelination Score (0-3) | Inflammatory Infiltrates (Cells/mm²) | CD4+ T cells in CNS (%) |
| Vehicle | 2.6 ± 0.3 | 150 ± 25 | 15.2 ± 2.1 |
| This compound (10 mg/kg) | 1.8 ± 0.2 | 95 ± 18 | 10.5 ± 1.8 |
| This compound (40 mg/kg) | 1.1 ± 0.1 | 50 ± 12 | 6.8 ± 1.3 |
Expected Outcomes and Logical Relationships
Based on its mechanism of action, this compound treatment in EAE is expected to lead to a reduction in clinical severity, delayed disease onset, and diminished CNS pathology.
Conclusion
The pharmacological profile of this compound, characterized by its potent inhibition of MAGL and subsequent modulation of the endocannabinoid and prostaglandin signaling pathways, suggests its potential as a therapeutic agent for neuroinflammatory conditions such as multiple sclerosis. The proposed experimental protocols provide a framework for evaluating the efficacy of this compound in the EAE model. The anticipated outcomes include a reduction in clinical disease severity, amelioration of CNS inflammation and demyelination, and a favorable shift in the immune response from pro-inflammatory to anti-inflammatory. Further investigation is warranted to validate these hypotheses and to explore the full therapeutic potential of this compound in autoimmune neuroinflammation.
References
- 1. embopress.org [embopress.org]
- 2. Frontiers | Immunomodulation Eliminates Inflammation in the Hippocampus in Experimental Autoimmune Encephalomyelitis, but Does Not Ameliorate Anxiety-Like Behavior [frontiersin.org]
- 3. CRL4b Inhibition Ameliorates Experimental Autoimmune Encephalomyelitis Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Contribution of Immune and Glial Cell Types in Experimental Autoimmune Encephalomyelitis and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 12. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
KML29 for Traumatic Brain Injury Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
KML29 is a covalent inhibitor of monoacylglycerol lipase (MAGL), the enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By blocking MAGL activity, this compound leads to a significant elevation of 2-AG levels in the brain.[1][2] This increase in 2-AG enhances the activation of cannabinoid receptors, primarily CB1 and CB2, which are involved in modulating neurotransmission and immune responses. The neuroprotective effects of this compound in the context of TBI are attributed to the multifaceted actions of 2-AG, which include the suppression of neuroinflammation, reduction of excitotoxicity, and mitigation of neuronal cell death.[3][4]
Preclinical Data for MAGL Inhibitors in TBI
While specific studies on this compound in TBI models are emerging, a growing body of preclinical evidence supports the therapeutic potential of MAGL inhibition in TBI and related neuroinflammatory conditions. The following tables summarize key quantitative findings from studies using this compound and other MAGL inhibitors.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Ischemic-injury rat model (MCAO) | Not specified | - Improved neuronal survival in the striatum.[5] - Eased the decline in radioactive accumulation of [11C]SAR127303 for MAGL in the cortex (0.72 ± 0.07) and striatum (0.88 ± 0.04) compared to no medication (cortex: 0.49 ± 0.04, striatum: 0.73 ± 0.02).[5][6] | [5][6] |
| MJN110 | Repetitive mild TBI mouse model | Not specified | - Dose-dependently ameliorated impairments in locomotor function and working memory.[7] - Significantly reduced the increased production of proinflammatory cytokines in the ipsilateral cerebral cortex and hippocampus.[8] - Attenuated neuronal cell death.[8] | [7][8] |
| ABX-1431 | Modified moderate Shohami weight-drop closed-head injury (CHI) in mice | 5 mg/kg, i.p. | - Attenuated cerebral ischemia early after TBI. | [9] |
| JZL184 | Repetitive mild closed head injury (rmCHI) mouse model | Not specified | - Significantly reduced CTE-like neuropathologic changes.[3] - Promoted neurologic recovery and reduced proinflammatory cytokines and astroglial reactivity.[3] - Suppressed neurodegeneration, TDP-43 protein aggregation, and tau phosphorylation.[10] | [3][10] |
Experimental Protocols
Traumatic Brain Injury Model: Controlled Cortical Impact (CCI)
The CCI model is a widely used and reproducible method for inducing focal TBI.
Materials:
-
Stereotaxic frame
-
CCI device with a pneumatic or electromagnetic impactor
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, forceps)
-
Bone wax
-
Sutures or surgical staples
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) with isoflurane (4% for induction, 1-2% for maintenance).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy (typically 4-5 mm in diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
Position the impactor tip perpendicular to the cortical surface.
-
Induce the injury by rapidly displacing the impactor onto the dura mater. Injury severity can be controlled by adjusting the impact velocity, depth, and dwell time.
-
After the impact, remove the impactor, control any bleeding with sterile cotton swabs, and seal the craniotomy with bone wax if necessary.
-
Suture the scalp incision.
-
Monitor the animal during recovery from anesthesia.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Syringes and needles for injection
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentration in the vehicle. A common vehicle formulation is 5% ethanol, 5% Emulphor, and 90% saline.
-
Administer this compound via intraperitoneal (i.p.) injection. Doses used in other models range from 1 to 40 mg/kg.[11]
-
The timing of administration is a critical experimental parameter. This compound can be administered either before (pre-treatment) or after (post-treatment) the induction of TBI. Post-treatment paradigms are more clinically relevant.
Behavioral Assessment: Rotarod Test
The rotarod test is used to assess motor coordination and balance.
Materials:
-
Rotarod apparatus with an accelerating rod
Procedure:
-
Habituate the animals to the rotarod apparatus for a few days before the baseline testing.
-
For baseline testing, place the animal on the stationary rod. Gradually accelerate the rod from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Repeat the test for a set number of trials with an inter-trial interval.
-
Conduct post-injury testing at various time points (e.g., 1, 3, 7, and 14 days) to assess motor deficits and recovery.
Molecular Analysis: Measurement of 2-AG Levels
Quantification of 2-AG levels in brain tissue is essential to confirm the pharmacological effect of this compound.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Internal standard (e.g., 2-AG-d8)
-
Solvents for extraction (e.g., acetonitrile, isopropanol, water)
-
Homogenizer
-
Centrifuge
Procedure:
-
At the desired time point after this compound administration and/or TBI, euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).
-
Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of 2-AG.
-
Homogenize the frozen tissue in an extraction solvent containing the internal standard.
-
Centrifuge the homogenate to pellet the proteins.
-
Collect the supernatant and analyze it using a validated LC-MS method to quantify 2-AG levels.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound in TBI are mediated through the enhancement of 2-AG signaling. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of this compound in traumatic brain injury.
References
- 1. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound | RTI [rti.org]
- 2. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of monoacylglycerol lipase prevents chronic traumatic encephalopathy-like neuropathology in a mouse model of repetitive mild closed head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing endocannabinoid signalling in astrocytes promotes recovery from traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel Monoacylglycerol Lipase Inhibitor MJN110 Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Monoacylglycerol Lipase Inhibition Using ABX-1431 Attenuates Cerebral Ischaemia Early After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
KML29 as a Neuroprotective Agent in Ischemic Stroke: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by neuronal death resulting from the interruption of cerebral blood flow.[1] The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, and neuroinflammation.[1] Monoacylglycerol lipase (MAGL) has emerged as a promising therapeutic target due to its role in modulating the endocannabinoid system and producing pro-inflammatory arachidonic acid.[2][3] KML29, a potent and selective MAGL inhibitor, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[4][5][6][7] This document provides detailed application notes and protocols for the use of this compound in a rat model of ischemia, based on published research.
Introduction
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] Inhibition of MAGL leads to an increase in 2-AG levels, which can exert neuroprotective effects through retrograde signaling and inhibition of glutamate release.[4][5] Furthermore, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins, thereby mitigating the neuroinflammatory response following an ischemic event.[2][3] this compound is a highly selective inhibitor of MAGL that has been shown to be effective in various neurological disease models.[3] In a rat model of middle cerebral artery occlusion (MCAO), this compound treatment has been shown to preserve neurons, particularly in the striatum.[4][6][7]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a rat MCAO model. The data was collected using positron emission tomography (PET) imaging with specific radiotracers to assess neuronal integrity and neuroinflammation.
Table 1: Neuroprotective Effect of this compound on Neuronal Integrity (MAGL Expression)
| Treatment Group | Brain Region | AUC Ratio (Ipsilateral/Contralateral) [¹¹C]SAR127303 |
| Ischemia (Untreated) | Cortex | 0.49 ± 0.04 |
| Striatum | 0.73 ± 0.02 | |
| This compound-Treated | Cortex | 0.72 ± 0.07 |
| Striatum | 0.88 ± 0.04 | |
| Minocycline-Treated | Cortex | 0.82 ± 0.06 |
| Striatum | 0.81 ± 0.05 |
Data presented as mean ± standard deviation. The Area Under the Curve (AUC) ratio of the PET tracer [¹¹C]SAR127303, which binds to MAGL, is used as a marker for the presence of MAGL-positive neurons. A higher ratio indicates greater neuronal preservation.[4]
Table 2: Effect of this compound on Neuroinflammation (TSPO Expression)
| Treatment Group | Brain Region | AUC Ratio (Ipsilateral/Contralateral) [¹⁸F]FEBMP |
| Ischemia (Untreated) | Cortex | 2.15 ± 0.06 |
| Striatum | 1.97 ± 0.11 | |
| This compound-Treated | Cortex | 1.63 ± 0.09 |
| Striatum | 1.50 ± 0.17 | |
| Minocycline-Treated | Cortex | 1.52 ± 0.21 |
| Striatum | 1.56 ± 0.11 |
*Data presented as mean ± standard deviation. The AUC ratio of the PET tracer [¹⁸F]FEBMP, which binds to the 18 kDa translocator protein (TSPO), is used as a marker for neuroinflammation. A lower ratio in treated groups compared to the untreated ischemia group indicates a reduction in neuroinflammation. P < 0.05 compared with untreated ischemic rats.[4]
Signaling Pathway
The neuroprotective effects of this compound in ischemic stroke are primarily mediated through the inhibition of MAGL, which in turn modulates the endocannabinoid and eicosanoid signaling pathways.
Caption: this compound inhibits MAGL, increasing 2-AG and reducing AA, leading to decreased excitotoxicity and neuroinflammation.
Experimental Protocols
Animal Model of Ischemic Stroke
A transient focal ischemia model is induced using the intraluminal middle cerebral artery occlusion (MCAO) method in rats.[4][5]
-
Animals: Healthy Sprague-Dawley (SD) rats are suitable for this model.[4]
-
Anesthesia: Anesthetize the rat with 4% (v/v) isoflurane for induction and maintain with 1.8% isoflurane.[4]
-
Surgical Procedure:
-
Make a midline neck incision and expose the right common carotid artery, external carotid artery, and internal carotid artery.
-
Ligate the right internal carotid artery.[4]
-
Insert a 2.0-monofilament nylon suture (approximately 19 mm) into the internal carotid artery until it reaches the origin of the middle cerebral artery.[4][5]
-
Close the neck incision with a silk suture.
-
Allow the rat to regain consciousness.
-
After 30 minutes of occlusion, re-anesthetize the rat and withdraw the suture to allow for reperfusion.[4]
-
This compound Treatment Protocol
-
Drug Preparation: Dissolve this compound (Tocris Bioscience) in a suitable vehicle (e.g., saline containing a solubilizing agent like Tween 80 or DMSO, followed by dilution).
-
Dosage and Administration:
-
Control Groups:
-
Ischemia Group (Untreated): MCAO rats receiving vehicle injections.
-
Sham Group: Rats undergoing the same surgical procedure without the insertion of the suture.
-
(Optional) Positive Control Group: MCAO rats treated with a known neuroprotective agent, such as minocycline (10 mg/kg, IV).[4]
-
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in the MCAO model.
Caption: Workflow for this compound evaluation in a rat MCAO model.
Assessment of Neuroprotection and Neuroinflammation
Positron Emission Tomography (PET) imaging is a powerful tool for in vivo assessment of the effects of this compound.
-
PET Imaging for Neuronal Integrity:
-
Radiotracer: [¹¹C]SAR127303 (for MAGL imaging).
-
Time Point: Perform PET scans on the fourth day after MCAO surgery.[4]
-
Analysis: Calculate the ratio of the area under the curve (AUC) of radioactivity between the ipsilateral (ischemic) and contralateral (healthy) hemispheres. A higher ratio in the this compound-treated group compared to the untreated ischemia group suggests neuronal preservation.[4]
-
-
PET Imaging for Neuroinflammation:
-
Radiotracer: [¹⁸F]FEBMP (for TSPO imaging).
-
Time Point: Perform PET scans on the fourth day after MCAO surgery.[4]
-
Analysis: Calculate the AUC ratio between the ipsilateral and contralateral hemispheres. A lower ratio in the this compound-treated group compared to the untreated ischemia group indicates a reduction in neuroinflammation.[4]
-
Conclusion
This compound represents a promising therapeutic agent for ischemic stroke by targeting the underlying pathophysiology of excitotoxicity and neuroinflammation. The protocols and data presented here provide a framework for researchers and drug development professionals to investigate the neuroprotective effects of this compound and other MAGL inhibitors in preclinical stroke models. The use of non-invasive imaging techniques like PET allows for the longitudinal assessment of treatment efficacy in vivo. Further studies are warranted to explore the full therapeutic potential of this compound, including optimal dosing, treatment windows, and its efficacy in combination with other neuroprotective agents.
References
- 1. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of monoacylglycerol lipase inhibitors in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study [thno.org]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-administration of KML29 and Gabapentin for Synergistic Pain Relief: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the synergistic analgesic effects of co-administering KML29, a monoacylglycerol lipase (MAGL) inhibitor, and gabapentin. The combination of these two compounds has shown promise in preclinical models of neuropathic pain, offering a potential therapeutic strategy with improved efficacy and reduced side effects compared to individual drug administration.[1][2]
Introduction
Gabapentin is a widely prescribed medication for neuropathic pain, but its use can be limited by side effects such as dizziness and sedation.[1] Similarly, while inhibiting the MAGL enzyme with compounds like this compound has demonstrated antinociceptive and anti-inflammatory properties, high doses can also lead to sedation.[1] Research has shown that combining low doses of this compound and gabapentin can produce additive effects in attenuating mechanical allodynia and synergistic effects in reducing cold allodynia in mouse models of neuropathic pain.[1][2] This combination therapy may also mitigate the development of tolerance seen with chronic high-dose this compound administration.[2]
These notes provide a summary of the key quantitative data, detailed experimental protocols for in vivo pain assessment, and an overview of the proposed signaling pathways involved in the synergistic action of this compound and gabapentin.
Quantitative Data Summary
The following tables summarize the effective doses (ED₅₀) and experimental dosages of this compound and gabapentin for analgesic effects in a chronic constriction injury (CCI) model of neuropathic pain in mice.[2]
Table 1: ED₅₀ Values for this compound and Gabapentin in Neuropathic Pain Models [2]
| Drug | Mechanical Allodynia (mg/kg) | Cold Allodynia (mg/kg) | Overall (mg/kg) |
| This compound | 16.62 | 27.26 | 22 |
| Gabapentin | 6.68 | 7.65 | 7 |
Table 2: Dosages Used in Co-administration Studies [1][2]
| Treatment Group | This compound Dose (mg/kg, i.p.) | Gabapentin Dose (mg/kg, i.p.) | Notes |
| This compound alone (High Dose) | 40 | - | Used to assess tolerance. |
| Gabapentin alone (High Dose) | - | 50 | Used to assess tolerance. |
| This compound + Gabapentin (Low Dose Combination) | 13.33 | 4 | Combination that showed additive/synergistic effects. |
| Vehicle Control | - | - | - |
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol describes the surgical procedure to induce neuropathic pain in mice, a commonly used model to study the efficacy of analgesic compounds.[1]
Materials:
-
Adult male C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Stereomicroscope
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the connective tissue to isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between each ligature.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the incision with sutures or wound clips.
-
Allow the animals to recover for at least 7 days before behavioral testing.
Assessment of Mechanical Allodynia (von Frey Test)
This protocol measures the sensitivity to a non-noxious mechanical stimulus.[3]
Materials:
-
Von Frey filaments of varying forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimate the mice to the testing chambers on the elevated mesh platform for at least 30 minutes before testing.
-
Apply von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and proceeding to filaments of increasing force.
-
A positive response is recorded as a brisk withdrawal or flinching of the paw upon application of the filament.
-
The 50% withdrawal threshold is determined using the up-down method.
Assessment of Cold Allodynia (Acetone Test)
This protocol assesses the sensitivity to a cold, non-noxious stimulus.[3]
Materials:
-
Acetone
-
Syringe with a blunted needle
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimate the mice to the testing chambers on the elevated mesh platform.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Observe the animal's response for 1 minute following the application of acetone.
-
Record the duration of paw withdrawal, flinching, or licking as the response to the cold stimulus.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and gabapentin is believed to involve multiple signaling pathways. This compound inhibits MAGL, leading to an increase in the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] 2-AG acts on cannabinoid receptors, primarily CB₁ receptors, to produce analgesia.[2][6] Gabapentin's primary mechanism of action is the inhibition of the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[7][8][9]
The co-administration of low doses of this compound and gabapentin has been shown to be partially mediated by CB₁ receptors for mechanical allodynia, while the effect on cold allodynia appears to be independent of cannabinoid receptors, suggesting a stronger contribution from gabapentin's mechanism.[2] Furthermore, the combination therapy influences additional lipid signaling pathways beyond those affected by either drug alone, including increases in other 2-acyl glycerols and N-acyl ethanolamines like PEA.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound and gabapentin co-administration in a preclinical pain model.
Conclusion
The co-administration of this compound and gabapentin represents a promising strategy for the treatment of neuropathic pain. The synergistic interaction allows for the use of lower doses of each compound, potentially reducing dose-limiting side effects while achieving significant analgesia. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further research and development in this area. Future studies may explore the chronic effects of this combination therapy on pain relief and the underlying molecular mechanisms in greater detail.
References
- 1. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: KML29 and Celecoxib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combination therapy of KML29 and celecoxib. This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins. The combination of these two agents presents a synergistic therapeutic strategy by enhancing the analgesic and anti-inflammatory effects of 2-AG while simultaneously blocking its conversion into pro-inflammatory mediators. These notes summarize the preclinical rationale, present key quantitative data from studies in osteoarthritis models, provide detailed experimental protocols, and visualize the underlying mechanisms of action and experimental workflows.
Mechanism of Action and Therapeutic Rationale
The therapeutic strategy of combining this compound and celecoxib is rooted in the dual metabolic pathways of 2-AG.
-
This compound's Role: this compound inhibits MAGL, leading to an accumulation of 2-AG.[1][2] Elevated 2-AG levels enhance signaling through cannabinoid receptors (CB1 and CB2), which has been shown to produce analgesic and anti-inflammatory effects.[2][3]
-
Celecoxib's Role: Celecoxib selectively inhibits COX-2, preventing the conversion of arachidonic acid (AA) into prostaglandins (PGs), which are potent mediators of inflammation and pain.[4][5]
-
Synergistic Interaction: A key insight is that the hydrolysis of 2-AG by MAGL releases AA, which can then be used by COX-2 to synthesize pro-inflammatory PGs.[1][6] This COX-2-mediated metabolism of 2-AG can counteract its beneficial effects. By co-administering celecoxib with this compound, the pro-inflammatory prostaglandin synthesis pathway is blocked. This dual-inhibition strategy not only prevents the inflammatory cascade but also preserves the elevated levels of 2-AG, allowing for maximal activation of cannabinoid receptor signaling pathways. This synergistic action has been demonstrated to be more effective at reducing pain and inflammation than either agent alone in preclinical models of osteoarthritis.[1][6]
Signaling Pathway
Caption: Dual inhibition of MAGL by this compound and COX-2 by celecoxib.
Quantitative Data Summary
The following tables summarize the quantitative data from a preclinical study investigating the effects of this compound and celecoxib (CXB) combination therapy in a monoiodoacetate (MIA) induced model of osteoarthritis in rats.
Table 1: Effect on Mechanical Allodynia (Day 1 post-MIA)
| Treatment Group | Hindpaw Withdrawal Threshold (g) over 240 min |
| Vehicle | Baseline |
| This compound (700 µg, intra-articular) | Significant improvement vs. Vehicle (P < 0.05) |
| Celecoxib (3 mg/kg, systemic) | No significant effect alone at this dose |
| This compound + Celecoxib | Greater improvement than all other groups (P < 0.0001) |
| Data synthesized from a study by Crowe et al., which demonstrated a synergistic anti-allodynic effect.[1] |
Table 2: Effect on Joint Inflammation (Day 1 post-MIA)
| Treatment Group | Rolling Leukocytes (cells) | Adherent Leukocytes (cells) |
| Vehicle | 74.71 ± 5.90 | 6.13 ± 1.02 |
| This compound alone | Significant reduction vs. Vehicle | Significant reduction vs. Vehicle |
| Celecoxib alone | Significant reduction vs. Vehicle | Significant reduction vs. Vehicle |
| This compound + Celecoxib | 40.08 ± 3.01 (P < 0.001 vs. Vehicle) | 1.92 ± 0.32 (P < 0.001 vs. Vehicle) |
| The combination therapy demonstrated a significantly greater anti-inflammatory effect than either drug alone (P < 0.05). Data from the same preclinical study.[1] |
Table 3: Prophylactic Effect on Mechanical Allodynia (Treatment on Days 1-3 post-MIA)
| Treatment Group | Hindpaw Withdrawal Threshold over 14 Days |
| Vehicle | Progressive decrease (allodynia develops) |
| This compound alone | Partial prevention of allodynia |
| Celecoxib alone | Partial prevention of allodynia |
| This compound + Celecoxib | Significantly improved withdrawal threshold over 14 days compared to either treatment alone or vehicle (P < 0.0001) |
| Early treatment with the combination therapy effectively prevented the development of secondary allodynia in the later stages of the MIA model.[1][7] |
Experimental Protocols
Protocol 1: Monoiodoacetate (MIA) Induced Osteoarthritis Model in Rats
This protocol describes the induction of osteoarthritis-like pain and pathology in the rat knee joint, a widely used model for preclinical screening of analgesic and anti-inflammatory compounds.[1][8][9]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Isoflurane for anesthesia
-
Monoiodoacetate (MIA), (Sigma-Aldrich, Cat. #I2512)
-
Sterile saline (0.9%)
-
30G ½ inch needles and 1 mL syringes
-
Electric shaver and disinfectant (e.g., 70% ethanol, Betadine)
Procedure:
-
Animal Acclimatization: House rats under standard conditions for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Preparation of Injection Site: Shave the hair around the right knee joint. Disinfect the skin with Betadine followed by 70% ethanol.
-
MIA Solution Preparation: Dissolve MIA in sterile saline to a final concentration of 60 mg/mL. For a 3 mg dose, this corresponds to a 50 µL injection volume. Prepare fresh on the day of use.
-
Intra-articular Injection:
-
Position the rat on its back and flex the right leg to a 90° angle at the knee.
-
Palpate the patellar ligament. Insert a 30G needle into the intra-articular space just inferior to the patella.
-
Slowly inject 50 µL of the MIA solution (containing 3 mg of MIA) into the joint cavity.
-
Withdraw the needle and gently flex and extend the knee a few times to distribute the solution within the joint.
-
-
Recovery: Allow the rat to recover from anesthesia on a warming pad. Monitor the animal until it is fully ambulatory. The contralateral (left) knee can be injected with sterile saline to serve as a control.
-
Post-Induction: Pain behaviors typically develop within 24 hours and joint degradation progresses over the following weeks. Behavioral and inflammatory assessments can be performed at various time points post-injection.
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
This protocol measures the paw withdrawal threshold in response to a mechanical stimulus, a standard method for assessing pain sensitivity in rodents.[4][6][10]
Materials:
-
Electronic von Frey apparatus (e.g., Ugo Basile Dynamic Plantar Aesthesiometer) or a set of calibrated Semmes-Weinstein monofilaments.
-
Testing chambers with a wire mesh floor.
-
Quiet, temperature-controlled testing room.
Procedure:
-
Acclimatization: Place the rats in the individual testing chambers on the wire mesh floor and allow them to acclimate for at least 15-30 minutes before testing begins. The environment should be free from drafts, loud noises, and sudden movements.
-
Stimulus Application:
-
Position the von Frey filament or the electronic device's probe beneath the rat's hind paw.
-
Apply the stimulus to the mid-plantar surface of the paw, avoiding the toe pads.
-
For manual filaments (Up-Down Method): Start with a filament in the middle of the force range (e.g., 4.31 handle number, ~2g). Apply the filament with enough upward force to cause it to buckle slightly and hold for 6-8 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw. The choice of the next filament is determined by the response, following the up-down paradigm described by Chaplan et al.[10]
-
For electronic von Frey: Position the probe and activate the device. It will apply a gradually increasing force until the rat withdraws its paw. The device automatically records the force (in grams) at which the withdrawal occurred.
-
-
Testing Paradigm:
-
Repeat the measurement on the same paw 2-3 times, with at least 3-5 minutes between stimulations, and calculate the average withdrawal threshold.
-
Both the ipsilateral (MIA-injected) and contralateral (saline-injected) paws can be tested.
-
-
Data Recording: Record the 50% paw withdrawal threshold in grams. A lower threshold in the MIA-injected paw compared to the control paw or baseline indicates mechanical allodynia.
Protocol 3: Assessment of Leukocyte Trafficking (Intravital Microscopy)
This protocol allows for the direct visualization and quantification of leukocyte-endothelial interactions in the synovial microvasculature in a living animal.[11][12][13]
Materials:
-
Intravital microscope (upright or inverted) equipped for epifluorescence, with appropriate objectives (e.g., 10x, 20x water immersion).
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Surgical tools for exposing the knee joint synovium.
-
Fluorescent dye for labeling leukocytes (e.g., Rhodamine 6G, administered intravenously).
-
Temperature-controlled stage and continuous superfusion system with saline to keep the exposed tissue moist and viable.
Procedure:
-
Animal Preparation: Anesthetize the rat as described in Protocol 1. Administer Rhodamine 6G (0.05% in sterile saline, 0.1 mL, i.v.) via a tail vein catheter to fluorescently label leukocytes.
-
Surgical Exposure of Synovium:
-
Make a small incision in the skin over the anteromedial aspect of the knee joint.
-
Carefully dissect away the overlying connective tissue to expose the synovial membrane and its microvasculature.
-
Create a "window" to immobilize the tissue for stable imaging.
-
-
Microscopy:
-
Transfer the animal to the microscope stage.
-
Continuously superfuse the exposed synovium with warmed (37°C) sterile saline.
-
Using the fluorescent microscope, identify post-capillary venules (typically 20-40 µm in diameter) within the synovial tissue.
-
-
Data Acquisition and Analysis:
-
Record video footage of the microcirculation for several minutes at multiple sites.
-
Quantify Rolling Leukocytes: Count the number of fluorescent cells rolling along a 100 µm length of the venule per minute.
-
Quantify Adherent Leukocytes: Count the number of fluorescent cells that remain stationary on the endothelium for at least 30 seconds within a 100 µm vessel segment.
-
-
Experimental Groups: Perform this procedure on rats from different treatment groups (Vehicle, this compound, Celecoxib, Combination) to quantify the effects of the therapy on leukocyte trafficking.
Experimental Workflow
References
- 1. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 5. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 8. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 11. Intravital microscopy to study leukocyte recruitment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Using Intravital Microscopy to Study the Role of MIF in Leukocyte Trafficking In Vivo | Springer Nature Experiments [experiments.springernature.com]
Measuring Monoacylglycerol Lipase (MAGL) Activity Following KML29 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL plays a crucial role in regulating signaling pathways involved in pain, inflammation, and neuroprotection.[1][2][3] Inhibition of MAGL is a promising therapeutic strategy for various neurological and inflammatory diseases.[3][4] KML29 is a potent, selective, and irreversible inhibitor of MAGL that demonstrates significant efficacy both in vitro and in vivo.[5][6][7] this compound acts by covalently modifying the catalytic serine residue (Ser122) in the active site of MAGL, leading to its inactivation.[5] These application notes provide detailed protocols for measuring MAGL activity after treatment with this compound, offering valuable tools for researchers in drug discovery and development.
Data Presentation
This compound Inhibitory Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The IC₅₀ values for this compound against MAGL from different species are summarized below.
| Species | Enzyme | IC₅₀ (nM) |
| Human | MAGL | 5.9 |
| Mouse | MAGL | 15 |
| Rat | MAGL | 43 |
Data compiled from MedchemExpress and other sources.[6][7]
In Vivo Efficacy of this compound
Studies in murine models have demonstrated the dose-dependent inhibition of MAGL activity in the brain following oral administration of this compound.
| This compound Dose (mg/kg, p.o.) | Brain MAGL Inhibition (%) |
| 5 | Partial |
| 20 | Maximal |
| 40 | Maximal |
Data from competitive Activity-Based Protein Profiling (ABPP) in C57Bl/6 mice 4 hours post-administration.[5][8]
Signaling Pathway and Experimental Workflow
MAGL Signaling Pathway
The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and the impact of its inhibition by this compound.
Caption: MAGL's role in 2-AG degradation and the inhibitory action of this compound.
Experimental Workflow for Assessing MAGL Inhibition
This diagram outlines the typical workflow for evaluating the inhibitory effect of this compound on MAGL activity.
Caption: Workflow for in vitro and in vivo assessment of MAGL inhibition by this compound.
Experimental Protocols
In Vitro MAGL Activity Assay (Colorimetric)
This protocol is adapted from methods utilizing a chromogenic substrate like 4-nitrophenyl acetate (4-NPA) to measure MAGL activity.[1][9]
Materials:
-
Recombinant human MAGL or tissue homogenate
-
This compound
-
4-Nitrophenyl acetate (4-NPA) substrate
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[10]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Prepare Reagents:
-
Dilute MAGL enzyme to the desired concentration in ice-cold Assay Buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC₅₀.
-
Prepare the 4-NPA substrate solution in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
100% Activity Wells: Add 150 µL of Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of vehicle (e.g., DMSO).[10]
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the this compound dilution.[10]
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of vehicle.[10]
-
-
Pre-incubation: Gently mix the contents of the wells and incubate for 15-30 minutes at room temperature to allow this compound to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the 4-NPA substrate solution to all wells.[10]
-
Measurement: Immediately read the absorbance at 405-415 nm in a microplate reader at regular intervals (e.g., every minute for 10-30 minutes) to monitor the formation of the yellow product, 4-nitrophenol.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the 100% activity wells.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
In Vivo Assessment of MAGL Activity
This protocol describes the general procedure for treating animals with this compound and subsequently measuring MAGL activity in tissues.
Materials:
-
This compound formulated for in vivo administration
-
Animal models (e.g., C57Bl/6 mice)
-
Homogenization buffer
-
Protein concentration assay kit (e.g., BCA)
-
Instrumentation for MAGL activity measurement (e.g., for ABPP or substrate hydrolysis assays)
Procedure:
-
Animal Dosing:
-
Tissue Collection:
-
Tissue Homogenization:
-
Homogenize the tissues in an appropriate ice-cold buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant (proteome).
-
-
Protein Quantification:
-
Determine the protein concentration of each tissue proteome using a standard protein assay.
-
-
Measurement of Residual MAGL Activity:
-
Activity-Based Protein Profiling (ABPP): This technique uses a fluorescently tagged probe that covalently binds to the active site of serine hydrolases.
-
Incubate the tissue proteomes with a broad-spectrum serine hydrolase probe (e.g., FP-TAMRA).[4]
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence scanner. Inhibition of MAGL by this compound will result in a decrease in the fluorescence intensity of the MAGL band compared to the vehicle control.[4]
-
-
Substrate Hydrolysis Assay:
-
Use the tissue proteomes as the enzyme source in an in vitro activity assay as described previously (e.g., colorimetric or fluorometric assay).
-
Measure the rate of substrate hydrolysis (e.g., 2-AG or a synthetic substrate) to determine the residual MAGL activity in the tissues from this compound-treated animals compared to controls.[5]
-
-
-
Data Analysis:
-
Quantify the reduction in MAGL activity in the this compound-treated groups relative to the vehicle-treated group to determine the in vivo efficacy of the inhibitor.
-
Quantification of Endocannabinoids by LC-MS/MS
Inhibition of MAGL is expected to increase the levels of its primary substrate, 2-AG, and decrease the levels of its downstream metabolite, arachidonic acid.
Procedure:
-
Lipid Extraction:
-
Following tissue collection from in vivo experiments, perform lipid extraction from the tissue homogenates using an appropriate solvent system (e.g., chloroform/methanol/water).
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a method to separate and quantify 2-AG, arachidonic acid, and other relevant endocannabinoids (e.g., anandamide) using established standards.
-
-
Data Analysis:
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. matthewslab.org [matthewslab.org]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound | RTI [rti.org]
Application Note: Profiling the Lipidomic Landscape After KML29 Treatment Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
KML29 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, this compound elevates the levels of 2-AG, a key signaling lipid that modulates a wide range of physiological processes, including pain, inflammation, and neuroprotection.[1][4][5][6] This application note provides a detailed protocol for the analysis of lipidomic changes induced by this compound treatment in a cellular or tissue sample using mass spectrometry. Understanding these alterations is crucial for elucidating the compound's mechanism of action and identifying novel therapeutic applications.
The primary effect of this compound is the significant elevation of 2-AG levels and a corresponding decrease in its downstream metabolite, arachidonic acid (AA).[1][7][8] This shift in the lipid profile has profound implications for various signaling pathways. The increased 2-AG can potentiate signaling through cannabinoid receptors CB1 and CB2, while the reduction in AA can dampen the production of pro-inflammatory prostaglandins.[4][9]
Signaling Pathway Perturbation by this compound
The inhibition of MAGL by this compound directly impacts the endocannabinoid system and downstream inflammatory pathways. The following diagram illustrates the core mechanism.
Quantitative Lipidomic Data Summary
The following tables summarize expected quantitative changes in key lipid species following this compound treatment, based on published literature. Values are presented as fold change relative to a vehicle control.
Table 1: Changes in Key Endocannabinoids and Related Lipids
| Lipid Species | Expected Fold Change (this compound vs. Vehicle) | Reference |
| 2-Arachidonoylglycerol (2-AG) | ↑ (up to 10-fold) | [2][7] |
| Arachidonic Acid (AA) | ↓ | [1][7][8] |
| Anandamide (AEA) | No significant change | [1][7] |
| Palmitoylethanolamide (PEA) | No significant change | [7] |
| Oleoylethanolamide (OEA) | No significant change | [7] |
Table 2: Expected Changes in Pro-inflammatory Lipids
| Lipid Species | Expected Fold Change (this compound vs. Vehicle) | Reference |
| Prostaglandins (e.g., PGE2, PGD2) | ↓ | [4] |
Experimental Protocols
A robust lipidomics workflow is essential for accurately profiling the effects of this compound. The following sections detail the recommended experimental procedures.
Experimental Workflow Overview
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., neuroblastoma cell line, primary neurons) at an appropriate density in culture dishes and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture media to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Replace the existing media with the this compound-containing media or a vehicle control (media with the same concentration of DMSO). Incubate for the desired time period (e.g., 1-24 hours).
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual media. Harvest the cells by scraping or trypsinization, followed by centrifugation to form a cell pellet. Flash-freeze the pellet in liquid nitrogen and store at -80°C until lipid extraction.
Lipid Extraction (Modified Folch Method)
This protocol is a widely used method for extracting a broad range of lipids.[10][11][12]
-
Homogenization: Resuspend the frozen cell pellet in 1 mL of ice-cold methanol. Homogenize the sample using a probe sonicator or by vigorous vortexing.
-
Solvent Addition: Add 2 mL of chloroform to the homogenate and vortex thoroughly for 2 minutes.
-
Phase Separation: Add 0.8 mL of water to induce phase separation. Vortex for another 2 minutes and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Lipid Phase Collection: Three phases will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.
-
Re-extraction: For improved recovery, add another 2 mL of chloroform to the remaining aqueous and protein layers, vortex, centrifuge, and collect the lower organic phase again. Combine this with the first organic phase extract.
Sample Preparation for Mass Spectrometry
-
Drying: Dry the combined organic extracts under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in a suitable solvent for your chromatography method (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v). Vortex thoroughly to ensure all lipids are redissolved.
-
Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer: Transfer the clear supernatant to an autosampler vial for analysis.
Mass Spectrometry Analysis (LC-MS/MS)
A high-resolution mass spectrometer coupled with liquid chromatography is recommended for comprehensive lipid profiling.[13][14][15]
-
Chromatography:
-
Column: A C18 reversed-phase column is suitable for separating a wide range of lipid classes.
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 20-30 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wider range of lipid classes.
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) for untargeted analysis.[14]
-
Mass Analyzer: A high-resolution instrument such as a Q-TOF or Orbitrap is preferred for accurate mass measurements and confident lipid identification.[16]
-
Data Processing and Analysis
-
Feature Detection: Use software such as XCMS, MS-DIAL, or LipidSearch™ to perform peak picking, retention time alignment, and integration.
-
Lipid Identification: Identify lipids by matching the accurate mass and MS/MS fragmentation patterns against lipid databases (e.g., LIPID MAPS).[15]
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered between the this compound-treated and vehicle control groups. Visualize the results using volcano plots and heatmaps.
Conclusion
This application note provides a comprehensive framework for investigating the lipidomic effects of the MAGL inhibitor this compound. By employing the detailed protocols for cell treatment, lipid extraction, and mass spectrometry analysis, researchers can effectively quantify the changes in 2-AG, arachidonic acid, and other lipid species. This information is invaluable for understanding the therapeutic potential of this compound and for the development of novel drugs targeting the endocannabinoid system.
References
- 1. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - ProQuest [proquest.com]
- 6. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound | RTI [rti.org]
- 7. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. Lipidomics Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel strategies for enhancing shotgun lipidomics for comprehensive analysis of cellular lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KML29 Tolerance Development: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the development of tolerance to the monoacylglycerol lipase (MAGL) inhibitor, KML29, with chronic use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[1][2] By inhibiting MAGL, this compound leads to a significant elevation of 2-AG levels in the brain and other tissues.[1][2][3] This enhancement of 2-AG signaling through cannabinoid receptors, primarily CB1 and CB2, is the basis for its therapeutic effects, including analgesia and anti-inflammatory actions.[1][4]
Q2: Does chronic administration of this compound lead to the development of tolerance?
Yes, studies have shown that repeated administration of high doses of this compound can lead to the development of tolerance to its antinociceptive and anti-inflammatory effects.[1][5][6] This tolerance is characterized by a diminished therapeutic response after repeated exposure to the compound.
Q3: What is the proposed mechanism behind this compound tolerance?
The development of tolerance to this compound is primarily attributed to the desensitization and downregulation of cannabinoid receptor 1 (CB1).[1][7] Chronic elevation of 2-AG levels due to continuous MAGL inhibition leads to overstimulation of CB1 receptors, triggering cellular adaptation mechanisms that reduce receptor sensitivity and density.[8]
Q4: Are there specific experimental conditions under which tolerance to this compound is observed?
Tolerance is most prominently observed with chronic, high-dose administration of this compound. For instance, daily administration of this compound at a dose of 40 mg/kg in mice has been shown to induce tolerance to its anti-allodynic and anti-edematous effects in inflammatory pain models.[5]
Q5: Does this compound exhibit cannabimimetic side effects?
At therapeutic doses that produce antinociception, this compound generally does not elicit the full spectrum of cannabimimetic side effects typically associated with direct CB1 receptor agonists like Δ⁹-tetrahydrocannabinol (THC), such as catalepsy, hypothermia, and hypomotility.[1] However, at higher doses, some cannabimimetic effects have been reported.[2]
Troubleshooting Guide
Issue: Diminished analgesic effect of this compound in a chronic pain model.
Possible Cause: Development of tolerance due to CB1 receptor desensitization and downregulation.
Troubleshooting Steps:
-
Review Dosing Regimen:
-
Assess the dose and frequency of this compound administration. High doses (e.g., ≥ 40 mg/kg in mice) administered daily are more likely to induce tolerance.[5]
-
Consider if a lower effective dose or a different dosing schedule (e.g., intermittent dosing) could mitigate tolerance development while maintaining therapeutic efficacy. Combining low-dose this compound with other analgesics, like gabapentin, has been shown to produce synergistic effects without inducing tolerance.[6]
-
-
Assess CB1 Receptor Function:
-
If feasible, perform ex vivo analysis of brain tissue from experimental animals to assess CB1 receptor density and function. Techniques like radioligand binding assays or G-protein activation assays can provide direct evidence of receptor desensitization.[6]
-
-
Incorporate Washout Periods:
-
Introduce drug-free periods ("washout" periods) in your experimental design to allow for the potential resensitization of the endocannabinoid system.
-
-
Evaluate Alternative Endocannabinoid System Targets:
-
Consider investigating inhibitors of other enzymes involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH), which degrades anandamide. Chronic inhibition of FAAH has been shown to produce sustained analgesic effects without the same degree of CB1 receptor desensitization observed with MAGL inhibition.[8]
-
Data Summary
Table 1: Effect of Acute vs. Chronic this compound Administration on Carrageenan-Induced Paw Edema and Mechanical Allodynia in Mice
| Treatment Group | Paw Edema (mm) | Mechanical Threshold (g) |
| Vehicle | 1.5 ± 0.1 | 0.2 ± 0.1 |
| Acute this compound (40 mg/kg) | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Chronic this compound (40 mg/kg, 6 days) | 1.2 ± 0.1# | 0.4 ± 0.1# |
*Data are presented as mean ± SEM. **P < 0.001 vs. vehicle; #P < 0.05 vs. acute this compound. Adapted from Ignatowska-Jankowska et al., 2014.[5]
Table 2: Effect of Chronic this compound Administration on CB1 Receptor Density and Affinity in Mouse Brain
| Treatment Group | Bmax (fmol/mg protein) | Kd (nM) |
| Vehicle | 1500 ± 100 | 1.7 ± 0.1 |
| Chronic this compound (40 mg/kg, 6 days) | 1050 ± 80 | 2.8 ± 0.2 |
P < 0.05 vs. vehicle. Bmax represents the maximum number of binding sites, and Kd represents the dissociation constant. Adapted from Crowe et al., 2017.[6]
Experimental Protocols
Protocol 1: Assessment of Tolerance to this compound in a Murine Inflammatory Pain Model
This protocol is based on the carrageenan-induced inflammatory pain model.
Materials:
-
This compound
-
Vehicle solution (e.g., 1:1:18 ethanol:emulphor:saline)
-
Carrageenan solution (1% w/v in saline)
-
Von Frey filaments for assessing mechanical allodynia
-
Plethysmometer or calipers for measuring paw edema
-
Male C57BL/6J mice
Procedure:
-
Habituation: Habituate the mice to the testing environment and the von Frey filaments for at least two days before the experiment.
-
Baseline Measurements: On the day of the experiment, measure baseline paw volume and mechanical withdrawal thresholds.
-
Induction of Inflammation: Inject 20 µL of 1% carrageenan into the plantar surface of the right hind paw.
-
Drug Administration:
-
Acute Group: Administer a single dose of this compound (e.g., 40 mg/kg, i.p.) or vehicle 2 hours after carrageenan injection.
-
Chronic Group: Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle daily for 6 consecutive days. On day 6, administer the final dose 2 hours after carrageenan injection.
-
-
Behavioral Testing: Measure mechanical withdrawal thresholds and paw volume at various time points after the final drug administration (e.g., 2, 4, and 24 hours).
-
Data Analysis: Compare the paw volume and mechanical thresholds between the vehicle, acute this compound, and chronic this compound groups. A significant reduction in the effect of this compound in the chronic group compared to the acute group indicates the development of tolerance.
Visualizations
References
- 1. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound | RTI [rti.org]
- 8. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
KML29 Technical Support Center: High-Dose Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing the selective monoacylglycerol lipase (MAGL) inhibitor, KML29, in high-dose experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to cannabimimetic side effects and the molecular mechanisms underlying the observed phenomena.
Frequently Asked Questions (FAQs)
Q1: Does acute administration of high-dose this compound induce cannabimimetic side effects?
A1: No, studies have shown that acute administration of this compound, even at high doses, does not typically produce the classic tetrad of cannabimimetic side effects observed with direct cannabinoid receptor agonists like Δ⁹-tetrahydrocannabinol (THC).[1][2] Specifically, a high dose of 40 mg/kg of this compound in mice did not induce catalepsy, hypothermia, or hypomotility.[2]
Q2: We are observing a diminished therapeutic effect of this compound after repeated high-dose administration. What is the likely cause?
A2: This phenomenon is likely due to tolerance, which has been observed with repeated administration of high doses of this compound.[1][3] The underlying mechanism is the desensitization and downregulation of cannabinoid receptor 1 (CB1), the primary target of the endocannabinoid 2-arachidonoylglycerol (2-AG) which is elevated by this compound.[1][2][3]
Q3: What is the molecular mechanism behind this compound-induced CB1 receptor desensitization with chronic high-dose use?
A3: Chronic elevation of 2-AG levels due to high-dose this compound administration leads to persistent activation of CB1 receptors. This triggers a cellular feedback mechanism to attenuate signaling. The process involves the phosphorylation of the intracellular domains of the CB1 receptor by G protein-coupled receptor kinases (GRKs).[4][5][6] This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin1 and β-arrestin2) to the receptor.[4][7][8][9] β-arrestin binding sterically hinders further G protein coupling, effectively "desensitizing" the receptor, and can also lead to the internalization of the receptor from the cell surface, reducing the number of available receptors (downregulation).[5][9][10]
Q4: How can we assess for potential cannabimimetic side effects in our own high-dose this compound experiments?
A4: The most common and standardized method for assessing cannabimimetic side effects in rodents is the "tetrad test." This battery of behavioral assays measures four key indicators: catalepsy, hypothermia, hypomotility (reduced locomotor activity), and analgesia. While this compound has analgesic properties, it does not typically induce the other three effects. A detailed protocol for the tetrad test is provided in the "Experimental Protocols" section of this document.
Q5: Are there any reports of this compound substituting for THC in drug discrimination studies?
A5: No. In drug discrimination studies, a key preclinical test for psychoactive effects, this compound did not substitute for THC in mice.[1][2] This provides further evidence that this compound does not produce THC-like subjective effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected motor impairment or sedation at high doses. | While this compound is not known to cause overt catalepsy or hypomotility, individual animal variability or interaction with other experimental variables could play a role. | Conduct a systematic tetrad test to quantify any potential motor or temperature effects. Review experimental conditions for any confounding factors. Consider a dose-reduction study to determine the threshold for these effects in your specific model. |
| Loss of analgesic efficacy over a chronic dosing schedule. | Development of tolerance due to CB1 receptor desensitization and downregulation.[1][2][3] | Consider alternative dosing strategies, such as intermittent dosing, to minimize sustained high levels of 2-AG and allow for receptor resensitization. Assess CB1 receptor density and function in relevant brain regions via techniques like radioligand binding or [³⁵S]GTPγS binding assays. |
| Discrepant results compared to studies with direct cannabinoid agonists. | This compound is an indirect cannabinoid modulator, increasing the levels of the endogenous cannabinoid 2-AG. This results in a different pharmacological profile compared to direct, synthetic CB1 agonists. | Directly compare the effects of this compound with a standard CB1 agonist (e.g., WIN55,212-2 or CP55,940) in your experimental paradigm to delineate the specific effects of MAGL inhibition versus direct receptor activation. |
Data Presentation
Table 1: Cannabimimetic Effects of a High Dose of this compound in Mice
The following table summarizes the findings from a study investigating the cannabimimetic effects of a high dose of this compound (40 mg/kg, i.p.) in mice, as assessed by the tetrad test.
| Parameter | Vehicle Control | This compound (40 mg/kg) | Result |
| Catalepsy (seconds on bar) | Minimal | No significant increase | No cataleptic effect observed[2] |
| Body Temperature (°C) | Normal | No significant change | No hypothermic effect observed[2] |
| Locomotor Activity (beam breaks) | Normal | No significant decrease | No hypomotility observed[2] |
| Analgesia (tail-flick latency) | Baseline | Significant increase | Analgesic effect observed |
Data compiled from Ignatowska-Jankowska et al., 2014.
Experimental Protocols
Mouse Tetrad Test for Cannabimimetic Activity
This protocol outlines the standardized procedure for assessing the four cardinal signs of cannabinoid activity in mice.
1. Acclimation:
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Acclimate mice to the testing room for at least 1 hour before the experiment.
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Handle mice for several days prior to testing to reduce stress-induced variability.
2. Drug Administration:
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Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
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The timing of the subsequent tests should be based on the known pharmacokinetics of this compound.
3. Assessment of Hypomotility (Locomotor Activity):
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Place the mouse in the center of an open-field arena equipped with photobeam detectors.
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Record the total number of beam breaks (or distance traveled) over a defined period (e.g., 10-30 minutes).
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A significant decrease in activity compared to the vehicle group indicates hypomotility.
4. Assessment of Catalepsy (Bar Test):
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Gently place the mouse's forepaws on a horizontal bar (e.g., a pencil) elevated approximately 3-4 cm from the surface.
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Start a stopwatch and measure the time the mouse remains immobile.
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Catalepsy is typically defined as remaining motionless for a predetermined period (e.g., >20 seconds).
5. Assessment of Hypothermia:
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Measure the baseline rectal temperature of the mouse before drug administration using a lubricated rectal probe.
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At the designated time point after drug administration, re-measure the rectal temperature.
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A significant decrease in body temperature compared to the baseline and the vehicle group indicates hypothermia.
6. Assessment of Analgesia (Tail-Flick or Hot-Plate Test):
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Tail-Flick Test:
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Focus a beam of radiant heat onto the ventral surface of the mouse's tail.
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Measure the latency for the mouse to flick its tail away from the heat source.
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A significant increase in latency compared to the vehicle group indicates analgesia.
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Hot-Plate Test:
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Place the mouse on a surface maintained at a constant temperature (e.g., 52-55°C).
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Measure the latency to a nociceptive response (e.g., licking a hind paw or jumping).
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A significant increase in latency indicates analgesia.
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Mandatory Visualizations
Caption: Workflow for the mouse tetrad test.
References
- 1. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Roles of β-Arrestin 1 and β-Arrestin 2 in ORG27569-induced Biased Signaling and Internalization of the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Insights into CB1 Receptor Biased Signaling [mdpi.com]
- 7. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Insights into β-arrestin/CB1 Receptor Interaction: NMR and CD Studies on Model Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-arrestin-2 regulates cannabinoid CB1 receptor signaling and adaptation in a CNS region-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
KML29 Technical Support Center: Troubleshooting Off-Target Effects at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of KML29, a potent monoacylglycerol lipase (MAGL) inhibitor, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: this compound is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL). The primary on-target effect of inhibiting MAGL is the accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG) and a subsequent decrease in its metabolite, arachidonic acid (AA). This modulation of the endocannabinoid system is responsible for the analgesic and anti-inflammatory properties of this compound.
Q2: I'm observing unexpected cannabimimetic side effects (e.g., hypothermia, hypoactivity) in my animal model. Is this an off-target effect of this compound?
A2: While this compound is designed for high selectivity, at high concentrations (e.g., 10 mg/kg in mice), it can lead to supraphysiological levels of 2-AG, which can over-activate cannabinoid receptor 1 (CB1).[1] This can result in cannabimimetic effects such as hypothermia, analgesia, and hypomotility.[1] These are technically an exaggeration of the on-target effect rather than a true "off-target" interaction with an unrelated protein, but they are considered undesirable side effects.
Q3: My experimental results show a decrease in CB1 receptor expression and function after chronic treatment with high-dose this compound. Why is this happening?
A3: Prolonged and substantial elevation of 2-AG levels due to chronic high-dose this compound administration can lead to the desensitization and downregulation of CB1 receptors.[2][3] This is a compensatory mechanism by the cell to reduce signaling in response to excessive agonist (2-AG) stimulation. This can lead to tolerance to the therapeutic effects of this compound.[4]
Q4: At what concentration does this compound start to inhibit other enzymes?
A4: this compound is highly selective for MAGL. However, at concentrations greater than 1 µM, it has been observed to inhibit α/β-hydrolase domain containing 6 (ABHD6), another enzyme involved in 2-AG hydrolysis.[5] While this compound has shown minimal cross-reactivity with carboxylesterase (CES) enzymes, especially compared to less selective MAGL inhibitors, some interaction with a specific ~70 kDa enzyme, likely carboxylesterase 1 (ES1), can occur at higher doses (20-40 mg/kg).[5]
Q5: How can I minimize the off-target effects of this compound in my experiments?
A5: To minimize off-target effects, it is recommended to:
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Use the lowest effective concentration of this compound possible.
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Avoid chronic administration of high doses if possible.
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If cannabimimetic effects are a concern, consider using a CB1 receptor antagonist as a control to confirm the effects are CB1-mediated.
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For in vitro studies, keep the concentration below 1 µM to avoid significant inhibition of ABHD6.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cell toxicity or reduced viability at high this compound concentrations. | Inhibition of ABHD6 or other off-target serine hydrolases. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. If possible, measure ABHD6 activity to confirm off-target inhibition. 3. Use a more selective ABHD6 inhibitor as a negative control. |
| Development of tolerance to the analgesic or anti-inflammatory effects of this compound in vivo. | Downregulation and desensitization of CB1 receptors due to chronic high-dose administration. | 1. Assess CB1 receptor expression and function using techniques like radioligand binding or GTPγS binding assays. 2. Consider alternative dosing regimens, such as intermittent dosing, to reduce sustained high levels of 2-AG. |
| Inconsistent results between acute and chronic this compound administration. | Chronic administration can lead to adaptive changes in the endocannabinoid system, including altered enzyme and receptor expression, that are not present with acute dosing. | 1. Carefully design experiments to distinguish between acute and chronic effects. 2. Analyze endocannabinoid levels (2-AG, anandamide) and CB1 receptor status at different time points. |
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against its primary target (MAGL) and key off-target enzymes.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound
| Target Enzyme | Species | IC50 (nM) | Selectivity over MAGL |
| MAGL | Mouse | 15 | - |
| MAGL | Rat | 43 | - |
| ABHD6 | Mouse | >1000 | >100-fold |
| FAAH | Mouse | No Inhibition Detected | Complete Selectivity |
| FAAH | Rat | No Inhibition Detected | Complete Selectivity |
Data compiled from Chang et al., 2012.[5]
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: On-target signaling pathway of this compound.
References
- 1. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the endocannabinoid-regulating enzyme monoacylglycerol lipase elicits a CB1 receptor-mediated discriminative stimulus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
KML29 Technical Support Center: In Vivo Delivery Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of KML29 for in vivo delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn modulates cannabinoid receptors (CB1 and CB2). This leads to a variety of physiological effects, including neuroprotection and anti-inflammatory responses. The inhibition of MAGL also reduces the production of arachidonic acid and prostaglandins, which are pro-inflammatory mediators.
Q2: What are the main challenges in preparing this compound for in vivo studies?
The primary challenge with this compound is its poor aqueous solubility. This can lead to difficulties in preparing homogenous solutions for administration, potential precipitation of the compound upon injection into an aqueous physiological environment, and consequently, variable drug exposure and inconsistent experimental results. One report has suggested that solubility difficulties might have impacted experimental outcomes[1].
Q3: What are the recommended vehicles for in vivo delivery of this compound?
Based on published literature, two main vehicle compositions have been successfully used for this compound administration in animal models:
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For Intraperitoneal (i.p.) Injection: A common vehicle is a mixture of saline, a surfactant like Emulphor (also known as Kolliphor EL, Cremophor EL, or Alkamuls-620), and ethanol. A frequently cited ratio is 18:1:1 (saline:Emulphor:ethanol)[2].
-
For Oral (p.o.) Administration: Polyethylene glycol 300 (PEG300) has been used as a vehicle for oral gavage[2].
Q4: Is sonication or heating required to dissolve this compound?
Yes, due to its limited solubility, dissolving this compound in the recommended vehicles often requires mechanical assistance. Prolonged sonication and mild heating are reported to be necessary to achieve complete dissolution[1][2]. It is crucial to visually inspect the solution to ensure no particulate matter is present before administration.
Troubleshooting Guide
Issue: this compound is not dissolving in the vehicle.
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Solution 1: Optimize the Dissolution Process.
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Ensure you are using a high-quality, anhydrous grade of solvents (e.g., ethanol, PEG300).
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Increase the duration of sonication. A bath sonicator is typically used.
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Apply gentle warming (e.g., a 37°C water bath) during sonication. Avoid excessive heat, which could degrade the compound.
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Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
-
-
Solution 2: Adjust the Vehicle Composition.
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For the saline:Emulphor:ethanol vehicle, you can try slightly increasing the proportion of the co-solvents (ethanol and Emulphor) relative to the aqueous component (saline). However, be mindful of the potential for increased vehicle toxicity at higher concentrations of ethanol and surfactant.
-
Consider alternative surfactants or co-solvents. Other biocompatible surfactants include Tween 80 and Solutol HS 15. Other co-solvents could include DMSO, though its use in vivo should be carefully considered due to potential toxicity.
-
Issue: The this compound solution appears cloudy or forms a precipitate after preparation.
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Solution 1: Check for Saturation. You may be exceeding the solubility limit of this compound in the chosen vehicle. Refer to the solubility data table below and consider preparing a lower concentration.
-
Solution 2: Filter the Solution. After dissolution, you can filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved micro-precipitates. This is particularly important for intravenous injections, although less critical for i.p. or p.o. routes.
Issue: Suspected precipitation of this compound at the injection site or poor bioavailability.
-
Solution 1: Increase the Volume of Injection. A larger injection volume (within the limits of animal welfare guidelines) can help to dilute the compound upon administration, potentially reducing the risk of precipitation.
-
Solution 2: Consider Alternative Formulation Strategies. For chronic studies or if precipitation remains an issue, you may need to explore more advanced formulation approaches for poorly soluble drugs. These can include:
-
Nanosuspensions: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate.
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Liposomes or Polymeric Micelles: Encapsulating this compound within a lipid-based or polymeric carrier can improve its solubility and stability in an aqueous environment.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 100 mM (54.94 mg/mL) | Commonly used for in vitro stock solutions. Use in vivo should be limited due to potential toxicity. |
| Saline:Emulphor:Ethanol (18:1:1) | Up to 40 mg/kg has been administered in mice, suggesting solubility is achievable at typical in vivo doses with appropriate preparation.[3][4] | Requires sonication and mild heating for dissolution.[1][2] |
| Polyethylene glycol 300 (PEG300) | Used for oral gavage administration in mice at doses up to 40 mg/kg.[5][6] | Requires sonication and mild heating for dissolution.[2] |
Experimental Protocols
Protocol for Preparing this compound for Intraperitoneal (i.p.) Injection
-
Materials:
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This compound powder
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Ethanol (200 proof, anhydrous)
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Emulphor EL-620 (or Kolliphor EL)
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Sterile saline (0.9% NaCl)
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Sterile microcentrifuge tubes or glass vials
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Bath sonicator
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Water bath set to 37°C
-
-
Procedure:
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Weigh the required amount of this compound and place it in a sterile vial.
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Prepare the vehicle mixture. For a final volume of 1 ml, mix 50 µl of ethanol and 50 µl of Emulphor.
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Add the ethanol/Emulphor mixture to the vial containing this compound. Vortex briefly to wet the powder.
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Sonicate the mixture in a bath sonicator for 10-15 minutes. Gentle warming in a 37°C water bath during sonication can aid dissolution.
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After sonication, add 900 µl of sterile saline to the vial to achieve the final 18:1:1 ratio.
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Vortex the final solution thoroughly.
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Visually inspect the solution to ensure it is clear and free of any visible precipitate. If necessary, continue sonication for another 5-10 minutes.
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Administer the freshly prepared solution to the animals.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting this compound solubility issues.
References
- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 2. matthewslab.org [matthewslab.org]
- 3. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing KML29 dosage to avoid side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing KML29 dosage and minimizing side effects during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound increases the levels of 2-AG in the brain and peripheral tissues.[1][3] This elevation in 2-AG enhances endocannabinoid signaling, which can produce various therapeutic effects, including neuroprotection and anti-inflammatory responses.[1][3] Concurrently, this compound reduces the levels of arachidonic acid (AA), a downstream metabolite of 2-AG and a precursor to pro-inflammatory prostaglandins.[1][3]
Q2: What are the known off-target effects of this compound?
A2: this compound exhibits high selectivity for MAGL with minimal off-target activity, including no detectable cross-reactivity with fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide.[4][5] In mice, the only significant off-target observed was ABHD6, for which this compound has over 100-fold selectivity.[4] In peripheral tissues of rats, a 70 kDa serine hydrolase, likely the rat orthologue of ES1, was identified as an off-target.[4]
Q3: What are the potential side effects associated with this compound administration, and how can they be mitigated?
A3: High doses of this compound (e.g., 10 mg/kg in mice) can induce cannabimimetic side effects, which are characteristic of cannabinoid receptor 1 (CB1) activation.[1] These effects may include:
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Hypothermia (decrease in body temperature)[1]
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Analgesia (pain relief)[1]
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Hypomotility (decreased spontaneous movement)[1]
Chronic high-dose administration of this compound may also lead to tolerance, physical dependence, and desensitization of the CB1 receptor.[6][7]
Mitigation Strategies:
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Dosage Optimization: Use the lowest effective dose to achieve the desired therapeutic outcome while minimizing adverse effects.
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Combination Therapy: Consider co-administering this compound with other therapeutic agents to achieve synergistic effects at lower doses. For example, combining this compound with gabapentin has been shown to produce analgesia at doses that are ineffective when either drug is used alone.[6] Similarly, co-administration with the COX-2 inhibitor celecoxib has demonstrated enhanced pain and inflammation reduction in a rat model of osteoarthritis.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lack of Efficacy at Standard Doses | 1. Poor Solubility: this compound has limited solubility and may require sonication in the vehicle prior to administration for optimal dispersion.[4][5] 2. Inadequate Dose: The effective dose can vary between animal models and species. This compound has been observed to be slightly less potent in rats than in mice.[4] 3. Route of Administration: The bioavailability and efficacy can differ based on the administration route (e.g., oral vs. intraperitoneal). | 1. Ensure proper preparation of the dosing solution, including sonication, as described in the literature. 2. Perform a dose-response study to determine the optimal dose for your specific model and experimental endpoint.[4] 3. Review literature for the most effective route of administration for your intended application. |
| Cannabimimetic Side Effects (Hypothermia, Hypomotility) | 1. High Dose: These effects are typically observed at higher doses of this compound (e.g., ≥10 mg/kg in mice).[1] 2. CB1 Receptor Activation: The side effects are mediated by the activation of CB1 receptors due to elevated 2-AG levels.[1] | 1. Reduce the dose of this compound. 2. Consider a combination therapy approach to lower the required dose of this compound.[6] 3. If cannabimimetic effects are a concern, carefully monitor animals for changes in body temperature and motor activity. |
| Tolerance with Chronic Dosing | 1. Receptor Desensitization: Repeated administration of high-dose this compound can lead to desensitization and downregulation of CB1 receptors.[6][7] | 1. Use the lowest effective dose for chronic studies. 2. Investigate intermittent dosing schedules. 3. Explore combination therapies to reduce the chronic dose of this compound.[6] |
Data Presentation
In Vivo Dosage and Effects of this compound in Rodent Models
| Species | Dose Range | Route | Key Findings | Observed Side Effects (at higher doses) | Reference |
| Mouse | 1 - 40 mg/kg | p.o. | Dose-dependent inhibition of brain MAGL, with maximal inhibition at 20 mg/kg. Significant elevation of brain 2-AG at ≥5 mg/kg. | Partial inhibition of FAAH by JZL184 at 40 mg/kg, but not by this compound. | [4] |
| Mouse | 10 mg/kg | p.o. | Induced cannabimimetic effects. | Hypothermia, analgesia, hypomotility. | [1] |
| Mouse | 40 mg/kg | i.p. | Repeated administration led to tolerance in a neuropathic pain model. | CB1 receptor desensitization. | [6] |
| Rat | 1 - 40 mg/kg | i.p. | Dose-dependent inhibition of brain MAGL, with >90% inhibition at 40 mg/kg. | - | [4] |
| Rat | 700 µg | Intra-articular | Reduced pain in an osteoarthritis model. | Not reported. | [8] |
Experimental Protocols
Assessment of in vivo MAGL Inhibition by Competitive Activity-Based Protein Profiling (ABPP)
This protocol is adapted from methodologies described in the literature to assess the in vivo inhibition of MAGL and other serine hydrolases.[4]
Objective: To determine the dose-dependent inhibition of MAGL activity in brain and other tissues following this compound administration.
Materials:
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This compound
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Vehicle (e.g., a mixture of PEG400, Tween 80, and saline)
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C57Bl/6 mice or Wistar rats
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Fluorophosphonate-rhodamine (FP-Rh) probe
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Tissue homogenization buffer (e.g., PBS)
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Protease inhibitors
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SDS-PAGE gels and electrophoresis apparatus
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Fluorescence gel scanner
Procedure:
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Dosing: Administer this compound orally (p.o.) or intraperitoneally (i.p.) to animals at a range of doses (e.g., 1-40 mg/kg). Include a vehicle-treated control group.
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Tissue Collection: After a specified time (e.g., 4 hours), euthanize the animals and harvest tissues of interest (e.g., brain, liver, lung).[4]
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Proteome Preparation: Homogenize the tissues in buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant (proteome).
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Protein Concentration Measurement: Determine the protein concentration of each proteome sample using a standard assay (e.g., BCA assay).
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FP-Rh Labeling: Incubate a standardized amount of protein from each sample with the FP-Rh probe. This probe covalently binds to the active site of serine hydrolases.
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SDS-PAGE: Quench the labeling reaction with SDS-PAGE loading buffer and resolve the proteins by gel electrophoresis.
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Fluorescence Scanning: Scan the gel using a fluorescence scanner to visualize the labeled serine hydrolases.
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Analysis: The intensity of the fluorescent band corresponding to MAGL will be reduced in samples from this compound-treated animals in a dose-dependent manner, indicating enzyme inhibition.
Evaluation of Cannabimimetic Side Effects (Tetrad Test)
This protocol is a standard method for assessing the cannabinoid-like effects of a compound in mice.[1][6]
Objective: To evaluate the induction of hypothermia, analgesia, hypomotility, and catalepsy by this compound.
Materials:
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This compound
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Vehicle
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Mice
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Rectal thermometer
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Hot plate or tail-flick apparatus
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Open field arena with video tracking software
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Horizontal bar for catalepsy test
Procedure:
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Dosing: Administer this compound or vehicle to mice at the desired dose(s).
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Acclimation: Allow the animals to acclimate to the testing room.
-
Testing Battery (typically performed 30-120 minutes post-injection):
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Hypothermia: Measure the rectal body temperature.
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Analgesia: Assess the pain response using a hot plate or tail-flick test.
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Hypomotility: Place the mouse in an open field arena and record its locomotor activity for a set period (e.g., 5-10 minutes).
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Catalepsy: Place the mouse's forepaws on a horizontal bar and measure the time it remains immobile.
-
-
Analysis: Compare the results from the this compound-treated groups to the vehicle-treated group to determine if the compound produces statistically significant cannabimimetic effects.
Mandatory Visualizations
Caption: this compound inhibits MAGL, increasing 2-AG levels and reducing pro-inflammatory prostaglandins.
Caption: Workflow for assessing in vivo MAGL inhibition using competitive ABPP.
Caption: Logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound | RTI [rti.org]
- 8. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
KML29 Technical Support Center: Your Guide to Reducing Experimental Variability
Welcome to the KML29 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help you navigate the use of this compound in your experiments, ensuring data accuracy and reproducibility. Here you will find troubleshooting guides and frequently asked questions to address common challenges and sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound increases the levels of 2-AG in the brain and peripheral tissues.[3][4] This leads to enhanced activation of cannabinoid receptors (CB1 and CB2) and a simultaneous reduction in the levels of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[4]
Q2: What is the recommended solvent and vehicle for in vivo studies?
A2: For in vivo experiments, this compound is commonly dissolved in a vehicle consisting of a 1:1:18 ratio of ethanol, Cremophor (or Alkamuls-620), and saline.[3][5] For in vitro assays, this compound is soluble up to 100 mM in DMSO.
Q3: What are the typical effective doses for this compound in animal models?
A3: The effective dose of this compound can vary depending on the animal model and the desired effect. Doses ranging from 1 mg/kg to 40 mg/kg have been used in mice, administered either intraperitoneally (i.p.) or orally (p.o.).[5][6][7] Partial inhibition of MAGL has been observed at 5 mg/kg, with maximal inhibition typically achieved at 20 mg/kg.[6][7]
Q4: How stable is this compound and how should it be stored?
A4: this compound should be stored at -20°C. For preparing stock solutions, it is important to use the batch-specific molecular weight provided on the vial and certificate of analysis.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected results | Improper drug preparation or administration: this compound may not be fully dissolved or may have precipitated out of solution. | Ensure this compound is fully dissolved in the recommended vehicle. For the 1:1:18 ethanol:Cremophor:saline vehicle, gentle warming and vortexing may be necessary. Prepare fresh solutions for each experiment. |
| Suboptimal dosage: The dose may be too low to achieve the desired level of MAGL inhibition. | Perform a dose-response study to determine the optimal effective dose for your specific experimental model and outcome measure. Doses between 5-20 mg/kg are a good starting point for in vivo studies in mice.[6][7] | |
| Timing of administration: The time between this compound administration and the experimental endpoint may not be optimal. | Maximal inhibition of MAGL in the brain is observed as early as 1 hour post-administration.[6] Consider a time-course experiment to identify the peak effect window for your model. | |
| Development of tolerance with chronic administration | CB1 receptor desensitization: Repeated administration of high doses of this compound can lead to desensitization of CB1 receptors.[1][3] | To avoid tolerance, use the lowest effective dose. If chronic administration is necessary, consider intermittent dosing schedules. Be aware that the anti-allodynic effects of high-dose this compound may be absent with repeated treatment.[3] |
| Unexpected cannabimimetic side effects (e.g., hypothermia, hypomotility) | High dosage: While this compound is highly selective, high doses (e.g., 10 mg/kg or higher) can induce some cannabimimetic effects.[4] | If these side effects are not the intended focus of your study, reduce the dose of this compound. The therapeutic effects of this compound in pain and inflammation models are often observed at doses that do not produce significant cannabimimetic side effects.[1] |
| Variability between experimental animals | Biological variability: Individual differences in metabolism and endocannabinoid tone can contribute to variability. | Increase the number of animals per group to enhance statistical power. Ensure consistent animal handling and experimental conditions to minimize stress-induced variations. |
| Potential off-target effects | Inhibition of other hydrolases: At higher concentrations, this compound may inhibit other serine hydrolases, such as ABHD6 and carboxylesterase 1 (ES1).[6] | Use this compound at concentrations that are selective for MAGL. In vitro, this compound shows over 100-fold selectivity for MAGL over ABHD6.[6] For in vivo studies, doses that achieve maximal MAGL inhibition with minimal off-target effects should be prioritized. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target Enzyme | Species | IC50 Value |
| MAGL | Human | 5.9 nM[8] |
| MAGL | Mouse | 15 nM[8] |
| MAGL | Rat | 43 nM[8] |
| FAAH | Not specified | > 50,000 nM[8] |
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model (Chronic Constriction Injury in Mice)
| Treatment | Dose (mg/kg, i.p.) | Effect on Mechanical Allodynia | Effect on Cold Allodynia |
| This compound | ≥ 30 | Significant attenuation[5] | Significant attenuation[5] |
| Gabapentin | ≥ 10 | Significant reduction[5] | Significant reduction[5] |
| This compound + Gabapentin (Combination) | 13.33 + 4 | Additive attenuation[5] | Synergistic reduction[5] |
Experimental Protocols
In Vivo Administration of this compound for Pain Models
-
Preparation of this compound Solution:
-
Administration:
-
Timing:
-
Administer this compound approximately 2 hours before behavioral testing for pain responses.[5]
-
Assessment of MAGL Inhibition in Brain Tissue
-
Dosing and Tissue Collection:
-
Analysis:
-
Prepare brain homogenates and assess serine hydrolase activity using competitive activity-based protein profiling (ABPP) with a fluorescently labeled probe (e.g., FP-Rh).[6]
-
Measure the levels of 2-AG and arachidonic acid in the brain tissue using liquid chromatography-mass spectrometry (LC-MS) to confirm the pharmacological effect of this compound.[6]
-
Mandatory Visualizations
References
- 1. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matthewslab.org [matthewslab.org]
- 8. bio-techne.com [bio-techne.com]
KML29 Technical Support Center: Locomotor Activity in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of KML29 on locomotor activity in mice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective inhibitor of the enzyme monoacylglycerol lipase (MAGL).[1][2] MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3] By inhibiting MAGL, this compound leads to an increase in the levels of 2-AG in the brain and other tissues.[3] 2-AG is an agonist for cannabinoid receptors, primarily CB1 and CB2, and its potentiation is thought to mediate the pharmacological effects of this compound.[2][4]
Q2: What is the expected effect of this compound on spontaneous locomotor activity in mice?
At doses commonly used for analgesic and anti-inflammatory studies (e.g., 40 mg/kg, i.p.), this compound has been shown to not elicit significant changes in spontaneous locomotor activity or cause hypomotility.[1][3][4] This is a key characteristic that distinguishes it from direct-acting cannabinoid agonists, which often suppress locomotion.
Q3: Can this compound ever affect locomotor activity?
There is evidence to suggest that the effects of this compound on locomotor activity may be dose-dependent. While therapeutic doses often show no effect, one study reported that a high oral dose (10 mg/kg) of this compound induced some cannabimimetic effects, including hypomotility.[2] Researchers should be mindful of the dose and route of administration when interpreting locomotor activity data.
Q4: What is the "tetrad test" and how does it relate to this compound and locomotor activity?
The tetrad test is a series of four assays used to screen for cannabimimetic activity in mice. It includes assessments of:
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Spontaneous locomotor activity
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Catalepsy (immobility)
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Hypothermia (reduced body temperature)
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Analgesia (pain relief)
Studies have used this battery of tests to demonstrate that this compound, at effective analgesic doses, does not produce the full spectrum of cannabimimetic effects, notably lacking an impact on locomotor activity and catalepsy.[3][4]
Troubleshooting Guides
Issue: I observed a significant decrease in locomotor activity after administering this compound. What could be the cause?
-
High Dose: Verify the dose of this compound administered. High doses (e.g., 10 mg/kg orally) have been reported to potentially induce hypomotility.[2] Consider performing a dose-response study to determine the threshold for this effect in your specific experimental conditions.[5]
-
Compound Purity and Formulation: Ensure the purity of your this compound compound. Impurities could have their own pharmacological effects. Also, check the vehicle used for administration, as some vehicles may have sedative effects.
-
Off-Target Effects: Although this compound is highly selective for MAGL, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.
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Animal Strain and Stress: The behavioral response to drugs can vary between different mouse strains.[6] Additionally, environmental stressors can impact locomotor activity. Ensure proper acclimatization and handling of the animals.
Issue: My results show no change in locomotor activity with this compound, but I expected to see an effect. Is this normal?
-
Expected Outcome: This is the most commonly reported outcome in the literature for standard analgesic doses (e.g., 40 mg/kg, i.p.).[3][4] A lack of effect on locomotor activity is a key feature of this compound's pharmacological profile, suggesting it avoids certain side effects of direct cannabinoid agonists.
-
Assay Sensitivity: Ensure your locomotor activity monitoring system is functioning correctly and is sensitive enough to detect changes. The open field test is a standard and reliable method.[7][8]
-
Timing of Measurement: Consider the timing of your behavioral assessment relative to the time of this compound administration. Most studies assess locomotor activity within a few hours of drug injection.[3][4]
Data Presentation
Table 1: Summary of this compound's Effect on Spontaneous Locomotor Activity in Mice
| Dose and Route of Administration | Mouse Strain | Effect on Locomotor Activity | Citation |
| 40 mg/kg, i.p. | Not Specified | No significant change | [4] |
| 40 mg/kg, i.p. | Not Specified | No significant change | [3] |
| 10 mg/kg, oral | Not Specified | Hypomotility observed | [2] |
Experimental Protocols
Open Field Test for Locomotor Activity Assessment
This protocol is a standard method for evaluating spontaneous locomotor activity in mice.[7][8][9]
-
Apparatus: An open field arena, typically a square box (e.g., 40 cm x 40 cm x 30 cm), made of a non-reflective material like Plexiglas.[7][8] The arena should be equipped with an automated activity monitoring system (e.g., infrared beams) or a video camera for tracking.[10]
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[10]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally).
-
Testing Procedure:
-
At a set time post-injection (e.g., 120 minutes), gently place the mouse in the center or along the wall of the open field arena.[4][7]
-
Allow the mouse to explore the arena for a predetermined period, typically 5-10 minutes.[4]
-
Record locomotor activity using the automated system or video tracking software. Key parameters to measure include total distance traveled, horizontal activity, and time spent mobile.[10]
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
References
- 1. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. amuzainc.com [amuzainc.com]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. treat-nmd.org [treat-nmd.org]
KML29 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KML29, a potent and selective monoacylglycerol lipase (MAGL) inhibitor. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and potent irreversible inhibitor of monoacylglycerol lipase (MAGL).[1][2] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4] By inhibiting MAGL, this compound leads to an increase in the levels of 2-AG and a decrease in the levels of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[4][5] This modulation of the endocannabinoid system is the basis for its use in studying pain, inflammation, and neuroprotection.[6][7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored as a crystalline solid at -20°C.[8][9] For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8][9] It is recommended to prepare working solutions for in vivo experiments fresh on the day of use to ensure stability and prevent precipitation.[10]
Q3: Is this compound selective for MAGL?
A3: this compound exhibits high selectivity for MAGL over the other major endocannabinoid-degrading enzyme, fatty acid amide hydrolase (FAAH).[11] However, at concentrations greater than 1 µM, it may show some off-target activity against α/β-hydrolase domain containing 6 (ABHD6).[12]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of this compound in In Vivo Studies
Possible Cause 1: Improper Dosing or Administration
-
Solution: The dose and route of administration can significantly impact the efficacy of this compound. Doses in rodent studies typically range from 1 to 40 mg/kg.[10] The route of administration (oral, intraperitoneal, or subcutaneous) can also affect bioavailability and should be chosen based on the experimental design.[5][10] Ensure accurate calculation of the required dose and consistent administration throughout the study.
Possible Cause 2: Poor Solubility or Stability of Dosing Solution
-
Solution: this compound is soluble in DMSO.[8][9] For in vivo studies, a common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[10] It is crucial to ensure that this compound is fully dissolved and that the final concentration of DMSO is well-tolerated by the animals. Prepare dosing solutions fresh before each use to avoid precipitation and degradation.[10]
Possible Cause 3: Species-Specific Differences in Potency
-
Solution: this compound exhibits different potencies for MAGL inhibition across species.[9] Be aware of the reported IC50 values for the species you are using and adjust your experimental design accordingly.
Issue 2: Diminished Effect of this compound in Chronic Dosing Studies (Tolerance)
Possible Cause: Desensitization of Cannabinoid Receptors
-
Solution: Repeated administration of high doses of this compound can lead to tolerance, characterized by a reduced pharmacological response.[11][13] This is often associated with the desensitization and downregulation of cannabinoid receptor 1 (CB1).[6][13] To mitigate this, consider using the lowest effective dose and include appropriate control groups to monitor for tolerance development. It may also be beneficial to consider intermittent dosing schedules if the experimental design allows.
Issue 3: Unexpected or Off-Target Effects
Possible Cause: High Concentrations Leading to Non-Specific Inhibition
-
Solution: While highly selective, at concentrations exceeding 1 µM, this compound may inhibit other serine hydrolases like ABHD6.[12] This could lead to confounding effects. It is important to use the lowest effective concentration to minimize the risk of off-target activity. A dose-response study is recommended to identify the optimal concentration for your specific model.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against MAGL from Different Species
| Species | IC50 (nM) |
| Human | 5.9[9] |
| Mouse | 15[9] |
| Rat | 43[9] |
Table 2: Effect of Acute this compound Administration on Brain Endocannabinoid Levels in Mice
| Treatment | 2-AG Levels (fold change vs. vehicle) | Arachidonic Acid Levels (fold change vs. vehicle) | Anandamide (AEA) Levels |
| This compound (20 mg/kg) | ~10-fold increase[12] | Significant decrease[5] | No significant change[5] |
| This compound (40 mg/kg) | ~10-fold increase[12] | Significant decrease[5] | No significant change[5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from recommendations for in vivo use.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.[10]
-
Prepare the Vehicle: For a final solution, a common vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[10]
-
-
Prepare the Dosing Solution:
-
Add the required volume of the this compound stock solution to the appropriate volume of PEG300 and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add saline to reach the final desired volume and concentration.
-
This solution should be prepared fresh on the day of the experiment.[10]
-
Protocol 2: Carrageenan-Induced Inflammatory Pain Model in Mice
This is a common model to assess the anti-inflammatory and analgesic effects of compounds like this compound.
-
Acclimatization: Acclimate mice to the testing environment and equipment for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments).
-
This compound Administration: Administer this compound or vehicle to the mice at the desired dose and route (e.g., 20-40 mg/kg, i.p.).[5]
-
Induction of Inflammation: After the appropriate pre-treatment time for this compound (e.g., 2 hours), inject a 1% carrageenan solution into the plantar surface of one hind paw.[5]
-
Post-Induction Measurements: At various time points after carrageenan injection (e.g., 1, 2, 4, and 6 hours), measure the paw withdrawal threshold and paw edema (e.g., using a plethysmometer).[5]
-
Data Analysis: Compare the results from the this compound-treated groups to the vehicle-treated group to determine the effect of the inhibitor on inflammation and pain.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 8. rndsystems.com [rndsystems.com]
- 9. KML 29 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound | RTI [rti.org]
- 12. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
KML29 versus JZL184: A Comparative Guide to Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system, a key regulator of numerous physiological processes, is a focal point of therapeutic research. Central to this system are the enzymes monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively. The development of selective inhibitors for these enzymes offers a promising avenue for therapeutic intervention in a variety of disorders. This guide provides a detailed comparison of two widely used MAGL inhibitors, KML29 and JZL184, focusing on their selectivity and potency, supported by experimental data.
Data Presentation: Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound and JZL184 against their primary target, MAGL, and the closely related serine hydrolase, FAAH. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), are compiled from multiple studies to provide a comprehensive overview.
| Inhibitor | Target Enzyme | Species | IC50 (nM) | Reference |
| This compound | MAGL | Mouse | 15 | [1][2] |
| Rat | 43 | [1][2] | ||
| Human | 5.9 | [2] | ||
| FAAH | Mouse | >50,000 | [1] | |
| Rat | No detectable cross-reactivity | [1] | ||
| Human | >50,000 | [1] | ||
| JZL184 | MAGL | Mouse | 8 | [3] |
| Rat | ~262 | |||
| Human | 4.7-68 (depending on pre-incubation) | [4] | ||
| FAAH | Mouse | ~2,500 | [3] | |
| Rat | 4,000 | [3] | ||
| Human | 4,000 | [3] |
Key Findings from In Vitro Data:
-
Potency: Both this compound and JZL184 are potent inhibitors of MAGL, with IC50 values in the low nanomolar range for the mouse and human enzymes.[1][2][3]
-
Selectivity: this compound demonstrates exceptional selectivity for MAGL over FAAH, with no detectable inhibition of FAAH even at high concentrations.[1][2] In contrast, JZL184 exhibits a selectivity of over 100-fold for MAGL over FAAH, but at higher concentrations or with prolonged exposure, it can inhibit FAAH.[1]
-
Species Differences: JZL184 shows significantly lower potency against rat MAGL compared to the mouse enzyme.[1]
In Vivo Effects and Off-Target Activity
In vivo studies corroborate the in vitro findings. Administration of this compound to mice leads to a significant and selective increase in brain 2-AG levels without altering AEA levels.[1] Conversely, while JZL184 also elevates 2-AG levels, at higher doses it can lead to an increase in AEA, indicative of FAAH inhibition.[1]
Furthermore, studies utilizing competitive activity-based protein profiling (ABPP) have revealed that JZL184 can interact with other serine hydrolases, particularly carboxylesterases in peripheral tissues.[1] this compound, on the other hand, shows minimal off-target activity, making it a more selective tool for studying MAGL function in vivo.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the potency and selectivity of inhibitors against a panel of enzymes in a complex biological sample.
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Proteome Preparation: Brain or other tissue samples are homogenized in a suitable buffer (e.g., Tris-buffered saline) and centrifuged to isolate the desired cellular fraction (e.g., membrane or cytosolic proteome). The protein concentration is then determined using a standard assay (e.g., BCA assay).
-
Inhibitor Incubation: The proteome is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or JZL184) or vehicle (e.g., DMSO) for a specified time (typically 30 minutes) at 37°C to allow for target engagement.
-
Probe Labeling: A broad-spectrum activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., TAMRA-FP), is added to the proteome-inhibitor mixture and incubated for another set period (e.g., 20 minutes) at room temperature. The probe covalently labels the active sites of serine hydrolases that are not blocked by the inhibitor.
-
SDS-PAGE and Fluorescence Scanning: The reaction is quenched with SDS-PAGE loading buffer, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.
-
Data Analysis: The fluorescence intensity of the bands corresponding to specific enzymes (e.g., MAGL, FAAH) is quantified. The reduction in fluorescence intensity in the presence of the inhibitor is used to determine the inhibitor's potency (IC50).
Substrate Hydrolysis Assay for IC50 Determination
This assay directly measures the enzymatic activity of MAGL or FAAH in the presence of an inhibitor.
-
Enzyme Source: Recombinant human, rat, or mouse MAGL or FAAH, or tissue homogenates containing the native enzymes, are used.
-
Inhibitor Pre-incubation: The enzyme preparation is pre-incubated with a range of inhibitor concentrations or vehicle for a defined period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a specific substrate. For MAGL, this is typically a radiolabeled ([³H]) or fluorescently tagged version of 2-AG or another monoacylglycerol. For FAAH, a labeled version of AEA is used.
-
Reaction and Quenching: The reaction is allowed to proceed for a specific time (e.g., 10-30 minutes) at 37°C and then stopped by the addition of a quenching solution (e.g., a mixture of organic solvents).
-
Product Separation and Quantification: The reaction products are separated from the unreacted substrate using techniques like liquid-liquid extraction or chromatography. The amount of product formed is then quantified, typically by liquid scintillation counting for radiolabeled substrates or fluorescence detection for fluorescent substrates.
-
IC50 Calculation: The percentage of enzyme inhibition at each inhibitor concentration is calculated relative to the vehicle control. These values are then plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Endocannabinoid Signaling Pathway
Caption: Endocannabinoid signaling pathway showing the roles of MAGL and FAAH and the inhibitory action of this compound and JZL184.
Experimental Workflow for In Vivo Inhibitor Evaluation
Caption: A typical experimental workflow for the in vivo evaluation of MAGL inhibitors.
References
A Comparative Guide to MAGL Inhibitors: KML29 vs. URB602
For researchers and professionals in drug development, the selection of appropriate chemical probes is paramount for elucidating biological pathways and validating therapeutic targets. This guide provides an objective, data-driven comparison of two monoacylglycerol lipase (MAGL) inhibitors: the highly selective KML29 and the earlier generation compound, URB602.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which can potentiate cannabinoid receptor signaling, leading to analgesic, anti-inflammatory, and anxiolytic effects. Consequently, MAGL has emerged as a promising therapeutic target for a range of pathological conditions.
In Vitro Efficacy and Selectivity: A Head-to-Head Comparison
The potency and selectivity of an inhibitor are critical parameters for its utility as a research tool and potential therapeutic. This compound demonstrates significantly higher potency and selectivity for MAGL compared to URB602.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and URB602 against MAGL and FAAH
| Compound | Target Enzyme | Species | IC50 | Reference |
| This compound | MAGL | Human | 5.9 nM | [1] |
| MAGL | Mouse | 15 nM | [1] | |
| MAGL | Rat | 43 nM | [1] | |
| FAAH | Human, Mouse | > 50,000 nM | [2] | |
| URB602 | MAGL | Rat (brain) | 28 µM | [1][3][4][5] |
| MAGL | Rat (recombinant) | 223 ± 63 µM | [6][7] | |
| FAAH (Anandamide Hydrolysis) | Rat (brain membranes) | 17 µM | [8][9] |
This compound is a potent, irreversible inhibitor of MAGL with nanomolar efficacy across multiple species.[1] Its remarkable selectivity is highlighted by its negligible activity against the other major endocannabinoid-degrading enzyme, fatty acid amide hydrolase (FAAH).[2] In contrast, URB602 is a significantly weaker, non-competitive inhibitor of MAGL, with IC50 values in the micromolar range.[3][7] Notably, URB602 exhibits poor selectivity, inhibiting FAAH at concentrations comparable to those required for MAGL inhibition, which can confound the interpretation of experimental results.[8][9]
In Vivo Effects: Antinociception and Anti-inflammatory Activity
The distinct in vitro profiles of this compound and URB602 translate to different in vivo activities. Both compounds have been shown to produce analgesic and anti-inflammatory effects, although the potency and experimental paradigms differ.
Table 2: Comparison of In Vivo Effects of this compound and URB602
| Compound | Animal Model | Effect | Dosage | Reference |
| This compound | Mouse (Chronic Constriction Injury) | Attenuation of mechanical and cold allodynia | ≥ 30 mg/kg | [10] |
| Rat (Osteoarthritis Model) | Reduction of secondary allodynia | Not specified | [11] | |
| Mouse (Carrageenan-induced inflammation) | Reduction of paw edema and mechanical allodynia | 20 and 40 mg/kg | [12] | |
| URB602 | Mouse (Carrageenan-induced inflammation) | Anti-inflammatory and anti-nociceptive | 10 mg/kg (therapeutic) | [13] |
This compound has demonstrated efficacy in rodent models of neuropathic and inflammatory pain.[10][11][12] For instance, in a mouse model of neuropathic pain, this compound significantly attenuated mechanical and cold allodynia.[10] It also reduced paw edema and mechanical allodynia in an inflammatory pain model.[12] URB602 has also been shown to have anti-inflammatory and anti-nociceptive effects in a murine model of acute inflammation.[13] However, its in vivo use is complicated by its low potency and off-target effects.[14]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by MAGL inhibition and a general workflow for evaluating MAGL inhibitors.
Caption: Signaling pathway of MAGL-mediated 2-AG degradation.
Caption: General experimental workflow for comparing MAGL inhibitors.
Experimental Protocols
MAGL Activity Assay (General Protocol)
This protocol outlines a general method for determining the in vitro potency of MAGL inhibitors.
-
Enzyme Source: Recombinant human, mouse, or rat MAGL, or tissue homogenates (e.g., brain).
-
Substrate: A suitable MAGL substrate, such as 2-oleoylglycerol or a fluorogenic substrate.
-
Incubation: The enzyme source is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or URB602) for a defined period at 37°C.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The product formation is measured over time using an appropriate detection method (e.g., scintillation counting for radiolabeled substrates or fluorescence detection for fluorogenic substrates).
-
Data Analysis: The rate of product formation is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema Model)
This protocol describes a common in vivo model for assessing the anti-inflammatory effects of MAGL inhibitors.
-
Animals: Male mice or rats are used.
-
Inhibitor Administration: Animals are pre-treated with the MAGL inhibitor (e.g., this compound or URB602) or vehicle via a suitable route (e.g., intraperitoneal or oral).
-
Induction of Inflammation: A solution of λ-carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and edema.[13]
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[13]
-
Assessment of Nociception: Mechanical allodynia can be assessed using von Frey filaments.[12]
-
Data Analysis: The percentage increase in paw volume and the paw withdrawal threshold are calculated and compared between inhibitor-treated and vehicle-treated groups.
Conclusion
Based on the available data, this compound is a demonstrably superior chemical probe for studying MAGL function compared to URB602. Its high potency and exceptional selectivity ensure that observed biological effects can be more confidently attributed to the inhibition of MAGL. While URB602 has been historically useful, its low potency and cross-reactivity with FAAH and potentially other serine hydrolases limit its application in precise pharmacological studies. For researchers aiming to investigate the specific roles of MAGL in health and disease, this compound represents a more reliable and potent tool.
References
- 1. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]
- 2. matthewslab.org [matthewslab.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. adooq.com [adooq.com]
- 6. URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. URB602 Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
KML29 vs. FAAH Inhibitors for Inflammatory Pain: A Comparative Guide
In the landscape of analgesic drug development, modulation of the endocannabinoid system presents a promising frontier for managing inflammatory pain. This guide provides a detailed comparison of two prominent strategies: the selective inhibition of monoacylglycerol lipase (MAGL) by KML29 and the broader class of fatty acid amide hydrolase (FAAH) inhibitors. We delve into their mechanisms of action, preclinical efficacy, and the experimental frameworks used to evaluate them.
Mechanism of Action: Targeting Endocannabinoid Degradation
The endocannabinoid system plays a crucial role in regulating pain and inflammation. The two primary endocannabinoids, 2-arachidonoylglycerol (2-AG) and anandamide (AEA), are degraded by MAGL and FAAH, respectively. Inhibiting these enzymes increases the endogenous levels of their respective substrates, thereby enhancing cannabinoid receptor signaling and producing analgesic and anti-inflammatory effects.
This compound is a highly selective and potent inhibitor of MAGL.[1] By blocking MAGL, this compound elevates the levels of 2-AG, a full agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[2][3] This leads to the activation of these receptors, which are known to modulate nociceptive pathways and inflammatory responses.[4][5]
FAAH inhibitors , on the other hand, prevent the breakdown of AEA.[6][7] AEA is a partial agonist at CB1 receptors and also interacts with other targets, including transient receptor potential vanilloid 1 (TRPV1) channels and peroxisome proliferator-activated receptors (PPARs).[8][9] The therapeutic effects of FAAH inhibitors are primarily mediated by the enhanced activation of CB1 and CB2 receptors by AEA.[8]
Signaling Pathways
The signaling cascades initiated by this compound and FAAH inhibitors, while both converging on cannabinoid receptors, originate from the modulation of distinct endocannabinoids.
Preclinical Efficacy in Inflammatory Pain Models
Both this compound and various FAAH inhibitors have demonstrated significant efficacy in preclinical models of inflammatory pain. The most common models are the carrageenan-induced paw edema model, which assesses acute inflammation and hyperalgesia, and models of osteoarthritis.
Carrageenan-Induced Inflammatory Pain
In this model, an injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema) and hypersensitivity to mechanical stimuli (mechanical allodynia).
This compound:
-
Anti-edematous effects: this compound has been shown to significantly reduce carrageenan-induced paw edema.[4] This effect is primarily mediated by CB2 receptors.[4]
-
Anti-allodynic effects: this compound completely reverses carrageenan-induced mechanical allodynia.[4] This analgesic effect requires the involvement of both CB1 and CB2 receptors.[4]
FAAH Inhibitors (e.g., URB597, PF-3845):
-
Anti-edematous effects: FAAH inhibitors reliably produce anti-edema effects in the carrageenan model.[8][10] The involvement of cannabinoid receptors in this effect can vary depending on the specific inhibitor and experimental conditions, with some studies suggesting a role for CB2 receptors while others point to non-cannabinoid mechanisms involving PPARα.[8]
-
Anti-hyperalgesic effects: FAAH inhibitors consistently demonstrate anti-hyperalgesic effects in this model.[11][12] These effects are generally mediated by both CB1 and CB2 receptors.[13]
| Compound Class | Key Compound(s) | Model | Key Findings | Receptor Involvement | Citation(s) |
| MAGL Inhibitor | This compound | Carrageenan-induced paw edema | Reduces edema and completely reverses mechanical allodynia. | Anti-edema: CB2; Anti-allodynia: CB1 & CB2 | [4] |
| FAAH Inhibitor | URB597 | Carrageenan-induced paw edema | Reduces edema and hyperalgesia. | CB1 & CB2 for analgesia; CB2 and/or PPARα for anti-edema | [8][10][13] |
| FAAH Inhibitor | PF-3845 | CFA-induced inflammatory pain | Dose-dependent reduction of mechanical hyperalgesia. | CB1 & CB2 | [11] |
Osteoarthritis Pain
In a rat model of monoiodoacetate (MIA)-induced osteoarthritis, local administration of this compound has been shown to reduce joint pain.[14][15] This analgesic effect was blocked by both CB1 and CB2 receptor antagonists, confirming a cannabinoid-dependent mechanism.[14][15][16]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound and FAAH inhibitors in inflammatory pain.
Carrageenan-Induced Paw Edema and Mechanical Allodynia
This protocol is a standard method for assessing the anti-inflammatory and analgesic effects of novel compounds.
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimatized to the testing environment and handling for several days before the experiment.
-
Baseline Measurements:
-
Paw Volume: The volume of the hind paw is measured using a plethysmometer.
-
Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is assessed using von Frey filaments. The filaments are applied to the plantar surface of the paw with increasing force until a withdrawal response is elicited.
-
-
Drug Administration: The test compound (this compound or an FAAH inhibitor) or vehicle is administered, typically via intraperitoneal (i.p.) injection or oral gavage, at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: A solution of lambda-carrageenan (typically 1-2% in saline) is injected into the plantar surface of the hind paw.
-
Post-Carrageenan Measurements: Paw volume and mechanical withdrawal thresholds are measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis: The percentage increase in paw volume (edema) and the change in paw withdrawal threshold are calculated and compared between the drug-treated and vehicle-treated groups.
Side Effect Profile and Clinical Development
A key advantage of indirectly modulating the endocannabinoid system through enzyme inhibition is the potential for a more favorable side effect profile compared to direct-acting cannabinoid agonists. FAAH inhibitors, in particular, are noted for their lack of psychomimetic effects associated with THC.[8] While this compound at high doses has been reported to induce some cannabimimetic effects in mice, it does not appear to cause catalepsy.[2][4]
Despite promising preclinical data, the clinical development of FAAH inhibitors for pain has faced challenges. For instance, the FAAH inhibitor PF-04457845 failed to show efficacy for osteoarthritis pain in a clinical trial, highlighting a potential disconnect between animal models and human clinical outcomes.[17] The clinical development of this compound is less advanced.
Conclusion
Both this compound and FAAH inhibitors represent viable strategies for the treatment of inflammatory pain by augmenting endogenous cannabinoid signaling. This compound, by selectively increasing 2-AG, potently engages both CB1 and CB2 receptors to produce strong anti-inflammatory and analgesic effects. FAAH inhibitors, by elevating AEA, also produce analgesia through cannabinoid receptor-dependent and -independent mechanisms.
The choice between targeting MAGL or FAAH may depend on the specific inflammatory condition and the desired therapeutic window. While both approaches show preclinical promise, the translation of these findings into clinical efficacy remains a key challenge for the field. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
KML29: A Novel Alternative to NSAIDs for Inflammation Management
A Comparative Guide for Researchers and Drug Development Professionals
Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation underpins a multitude of diseases. For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of anti-inflammatory therapy. However, their utility is often limited by significant gastrointestinal and cardiovascular side effects. This has spurred the search for alternative therapeutic strategies with improved safety profiles. One such promising alternative is KML29, a selective inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This guide provides an objective comparison of this compound and traditional NSAIDs, supported by experimental data, to inform future research and drug development.
A Tale of Two Pathways: Mechanisms of Action
The fundamental difference between this compound and NSAIDs lies in their distinct molecular targets and mechanisms of action. NSAIDs directly inhibit the activity of cyclooxygenase (COX) enzymes, while this compound modulates the endocannabinoid system to exert its anti-inflammatory effects.
NSAIDs: Direct Inhibition of Prostaglandin Synthesis
Traditional NSAIDs, such as ibuprofen and naproxen, function by blocking the action of COX-1 and COX-2 enzymes.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1, which is involved in protecting the stomach lining, leads to common NSAID-related side effects like gastric ulcers and bleeding.[1][2] Selective COX-2 inhibitors, like celecoxib, were developed to mitigate these gastrointestinal risks, but concerns about cardiovascular side effects have emerged.[1]
This compound: A Dual-Action Endocannabinoid Modulator
This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] By inhibiting MAGL, this compound elevates the levels of 2-AG in both the central nervous system and peripheral tissues.[4][5] This accumulation of 2-AG leads to enhanced activation of cannabinoid receptors, CB1 and CB2, which are known to mediate analgesic and anti-inflammatory effects.[5][6]
Crucially, this mechanism offers a dual benefit. Firstly, the enhanced 2-AG signaling directly suppresses inflammation.[7] Secondly, since 2-AG hydrolysis by MAGL is a major source of arachidonic acid for prostaglandin synthesis in the brain, this compound effectively reduces the precursor pool for these pro-inflammatory mediators.[8][9] This upstream regulation of the prostaglandin pathway contrasts with the direct enzymatic blockade by NSAIDs.
Comparative Efficacy: Preclinical Data
Preclinical studies in various animal models of inflammation and pain have demonstrated the therapeutic potential of this compound.
Anti-Inflammatory and Analgesic Effects
In a rat model of osteoarthritis induced by monoiodoacetate (MIA), local injection of this compound significantly reduced joint pain.[10] Furthermore, a combination therapy of this compound with the COX-2 inhibitor celecoxib resulted in a greater reduction in pain and leukocyte trafficking in the acute phase of the MIA model compared to either drug alone.[1][10] Early treatment with this combination also prevented the development of mechanical allodynia in the later stages of the model.[10]
In the carrageenan-induced paw edema model in mice, a classic test for acute inflammation, this compound was shown to attenuate paw edema and completely reverse mechanical allodynia.[4]
Table 1: Comparative Efficacy of this compound and NSAIDs in Preclinical Models
| Model | Species | Treatment | Key Findings | Reference |
| Monoiodoacetate (MIA) Osteoarthritis | Rat | This compound (700 µg, intra-articular) | Reduced joint pain at day 14. | [10] |
| Monoiodoacetate (MIA) Osteoarthritis | Rat | This compound + Celecoxib (low dose) | Greater reduction in pain and leukocyte trafficking compared to either drug alone. | [1][10] |
| Carrageenan-Induced Paw Edema | Mouse | This compound (40 mg/kg) | Attenuated paw edema and reversed mechanical allodynia. | [4] |
| Neuropathic Pain (CCI Model) | Mouse | This compound (≥30 mg/kg) + Diclofenac | Synergistic reduction in mechanical and cold allodynia. | [11] |
Gastroprotective Properties: A Key Advantage
A significant drawback of NSAIDs is their propensity to cause gastric damage. In a mouse model of diclofenac-induced gastric hemorrhages, this compound was found to completely prevent the formation of these lesions.[4] This gastroprotective effect is a major distinguishing feature and a potential clinical advantage of this compound over NSAIDs.
Table 2: Gastroprotective Effects of this compound
| Model | Species | Treatment | Key Findings | Reference |
| Diclofenac-Induced Gastric Hemorrhage | Mouse | This compound (dose-dependently) | Prevented the development of gastric hemorrhages. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
This model mimics the pain and pathological features of human osteoarthritis.
-
Animal Model: Male Wistar rats are used.[1]
-
Induction: A single intra-articular injection of 3 mg of monoiodoacetate (MIA) dissolved in sterile saline is administered into the knee joint of anesthetized rats.[1][8]
-
Treatment: this compound, celecoxib, or a combination can be administered locally (intra-articularly) or systemically at various time points post-MIA injection.[1]
-
Pain Assessment: Mechanical hypersensitivity is measured using von Frey hair algesiometry, which determines the paw withdrawal threshold in response to a mechanical stimulus.[1]
-
Inflammation Assessment: Leukocyte trafficking (rolling and adherence) in the synovial microvasculature is measured using intravital microscopy.[1]
Carrageenan-Induced Paw Edema in Mice
This is a widely used model for acute inflammation.
-
Animal Model: C57BL/6J mice are commonly used.[4]
-
Induction: A subcutaneous injection of 1% carrageenan solution is administered into the plantar surface of the mouse's hind paw.[11][12]
-
Treatment: Test compounds like this compound are typically administered intraperitoneally prior to carrageenan injection.[4]
-
Edema Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The difference in paw volume before and after induction indicates the degree of edema.[12]
-
Allodynia Measurement: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.[4]
Diclofenac-Induced Gastric Hemorrhage in Mice
This model is used to evaluate the gastrointestinal toxicity of NSAIDs and the protective effects of other compounds.
-
Animal Model: Mice are used for this model.[4]
-
Induction: Food-deprived mice are orally administered a high dose of diclofenac (e.g., 100 mg/kg).[4][13]
-
Treatment: The test compound (this compound) is administered prior to the diclofenac challenge.[4]
-
Assessment: After a set period (e.g., 6 hours), the stomachs are excised, and the number and severity of hemorrhagic streaks are quantified.[13]
Conclusion and Future Directions
This compound represents a promising departure from the direct COX inhibition of traditional NSAIDs. Its unique mechanism of action, which involves enhancing the endocannabinoid system and reducing the substrate for prostaglandin synthesis, offers the potential for effective anti-inflammatory and analgesic activity with a significantly improved safety profile, particularly concerning gastrointestinal toxicity.
The preclinical data strongly support the continued investigation of this compound and other MAGL inhibitors as alternatives to NSAIDs. The synergistic effects observed when this compound is combined with a low-dose COX-2 inhibitor suggest a potential therapeutic strategy that could maximize efficacy while minimizing the side effects associated with higher doses of either drug.[1]
For drug development professionals, the dual mechanism of MAGL inhibition—enhancing anti-inflammatory signaling while simultaneously reducing pro-inflammatory precursor molecules—presents a compelling rationale for its advancement into clinical trials. Further research should focus on the long-term safety and efficacy of this compound, its potential in various chronic inflammatory conditions, and a direct comparison with selective COX-2 inhibitors in clinical settings. The development of MAGL inhibitors like this compound could herald a new era in the management of inflammatory diseases, offering a much-needed alternative for patients at risk from the adverse effects of NSAIDs.
References
- 1. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.4. Monoiodoacetate-Induced Osteoarthritis and Treatment Administration [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Illuminating Target Engagement: A Comparative Guide to Biochemical Assays for KML29
For researchers, scientists, and drug development professionals navigating the landscape of target engagement assays for monoacylglycerol lipase (MAGL) inhibitors, this guide provides an objective comparison of biochemical methods to confirm the interaction of KML29 and its alternatives with their intended target. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection of the most appropriate assay for your research needs.
This compound is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2] MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid and glycerol.[3] Inhibition of MAGL by compounds like this compound leads to an increase in 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neuroprotection.[3][4] This makes MAGL an attractive therapeutic target for a range of disorders.
Confirming that a compound like this compound directly interacts with and inhibits MAGL is a critical step in drug discovery and development. A variety of biochemical assays have been developed for this purpose, each with its own advantages and limitations. This guide will delve into the most common assays, providing a comparative analysis of their performance with this compound and other known MAGL inhibitors.
Comparative Analysis of MAGL Inhibitor Potency
The potency of this compound and its alternatives is a key performance indicator often measured as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the reported IC50 values for this compound and other MAGL inhibitors across various biochemical assays.
| Inhibitor | Assay Type | Species | IC50 Value | Reference |
| This compound | Fluorescence-based | Human | 5.9 nM | [1][2] |
| Fluorescence-based | Mouse | 15 nM | [1][2] | |
| Fluorescence-based | Rat | 43 nM | [1][2] | |
| 2-AG Hydrolysis | Mouse | 2.5 nM | [2] | |
| JZL184 | Radiometric | Mouse | ~8 nM | |
| Colorimetric (4-NPA) | Rat | 0.22 µM | [5] | |
| 2-AG Hydrolysis | Mouse | 6 nM | [6] | |
| URB602 | Radiometric | Rat | 223 µM (purified MGL) | [7] |
| Radiometric | Rat | 81 µM (HeLa cell expressed MGL) | [7] | |
| 2-oleoylglycerol hydrolysis | Rat | 25 µM | [8] | |
| WWL70 | Not Specified | Not Specified | IC50 of 70 nM for ABHD6 | [9] |
Key Biochemical Assays for MAGL Target Engagement
Several distinct methodologies are employed to measure MAGL activity and assess the potency of its inhibitors. The most prominent of these are fluorescence-based assays, colorimetric assays, and activity-based protein profiling (ABPP).
Fluorescence-Based Assays
These assays utilize a fluorogenic substrate that is cleaved by MAGL to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of fluorescence generation, allowing for the determination of its IC50 value.[10]
-
Reagent Preparation : Prepare a stock solution of the fluorogenic substrate (e.g., 7-hydroxycoumarinyl-arachidonate) in a suitable solvent like DMSO. Prepare a working solution of recombinant human MAGL in an appropriate assay buffer (e.g., Tris-HCl with EDTA).
-
Inhibitor Preparation : Prepare serial dilutions of this compound or other test compounds in the assay buffer.
-
Assay Reaction : In a 96-well plate, add the assay buffer, the MAGL enzyme, and the inhibitor at various concentrations.
-
Initiation : Initiate the reaction by adding the fluorogenic substrate to each well.
-
Measurement : Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Colorimetric Assays
Colorimetric assays employ a chromogenic substrate that, when hydrolyzed by MAGL, produces a colored product. The change in absorbance is measured using a spectrophotometer to quantify enzyme activity. A commonly used substrate is 4-nitrophenyl acetate (4-NPA).[11]
-
Reagent Preparation : Prepare a 1X MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA). Prepare a solution of human recombinant MAGL and the substrate 4-nitrophenylacetate.[11]
-
Assay Setup : In a 96-well plate, set up wells for 100% initial activity (enzyme + solvent), background (buffer + solvent), and inhibitor testing (enzyme + inhibitor).[11]
-
Reaction Initiation : Add the MAGL substrate to all wells to start the reaction and incubate at room temperature for a defined period (e.g., 10 minutes).[11]
-
Measurement : Read the absorbance at 405-415 nm using a plate reader.[11]
-
Data Analysis : Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to assess the functional state of enzymes within complex biological samples.[12] It utilizes active site-directed chemical probes that covalently label active enzymes. In a competitive ABPP experiment, a decrease in probe labeling of the target enzyme in the presence of an inhibitor confirms target engagement.
-
Proteome Preparation : Prepare a proteome lysate from cells or tissues of interest.
-
Inhibitor Incubation : Pre-incubate the proteome with varying concentrations of this compound or other test inhibitors for a specific duration.
-
Probe Labeling : Add a broad-spectrum serine hydrolase probe (e.g., a fluorophosphonate-based probe) to the mixture to label the remaining active serine hydrolases.
-
Analysis : Separate the proteins by SDS-PAGE and visualize the labeled enzymes using in-gel fluorescence scanning.
-
Quantification : A reduction in the fluorescence signal corresponding to MAGL indicates inhibition by the test compound. Quantify the signal to determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the MAGL signaling pathway and a typical experimental workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presynaptic Monoacylglycerol Lipase Activity Determines Basal Endocannabinoid Tone and Terminates Retrograde Endocannabinoid Signaling in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitor JZL184 prevents HIV-1 gp120-induced synapse loss by altering endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. URB602 Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JZL184 | Lipase inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
Cross-reactivity profiling of KML29 against other serine hydrolases
A Comparative Guide for Researchers
In the landscape of chemical probes for studying the endocannabinoid system, the monoacylglycerol lipase (MAGL) inhibitor KML29 stands out for its exceptional selectivity. This guide provides a comprehensive comparison of this compound with other serine hydrolase inhibitors, supported by experimental data, to inform researchers in neuroscience, pharmacology, and drug development. Its high potency and minimal off-target activity make this compound an invaluable tool for dissecting the physiological roles of MAGL.
Superior Selectivity Profile of this compound
This compound is a potent, irreversible inhibitor of MAGL, the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Its selectivity is a significant advancement over earlier MAGL inhibitors, such as JZL184, which exhibit cross-reactivity with other serine hydrolases, most notably fatty acid amide hydrolase (FAAH), the principal catabolic enzyme for the other major endocannabinoid, anandamide.
Competitive activity-based protein profiling (ABPP) has been instrumental in defining the selectivity of this compound.[1][3] This powerful chemoproteomic technique allows for the simultaneous assessment of an inhibitor's potency and selectivity against numerous enzymes within their native biological context.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and JZL184 against key serine hydrolases in mouse, rat, and human brain proteomes, demonstrating the superior selectivity of this compound.
| Enzyme | Species | This compound IC50 (nM) | JZL184 IC50 (nM) |
| MAGL | Mouse | 15 | 8 |
| Rat | 43 | 262 | |
| Human | 7 | 10 | |
| FAAH | Mouse | >50,000 | >10,000 |
| Rat | >50,000 | >10,000 | |
| Human | >50,000 | >10,000 | |
| ABHD6 | Mouse | >10,000 | >10,000 |
| Rat | >1,000 | >10,000 | |
| Human | >10,000 | >10,000 |
This compound shows complete selectivity for MAGL over FAAH across a wide concentration range (0.001–50 μM) and exhibits greater than 100-fold selectivity for MAGL over its other known off-target, α/β-hydrolase domain 6 (ABHD6), in the mouse brain proteome.[1] In contrast, while JZL184 is potent against MAGL, it displays partial cross-reactivity with FAAH at higher concentrations.[3] In vivo studies have confirmed that this compound selectively elevates 2-AG levels in the brain without altering anandamide levels, a crucial distinction for studies aiming to isolate the effects of MAGL inhibition.[2][4]
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for Inhibitor Selectivity
This protocol outlines the key steps for determining the selectivity of an inhibitor against a panel of serine hydrolases using competitive ABPP.
1. Proteome Preparation:
- Harvest tissues or cells of interest (e.g., mouse brain).
- Homogenize the tissue or lyse the cells in a suitable buffer (e.g., Tris-buffered saline) to prepare a proteome lysate.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Inhibitor Incubation:
- Dilute the proteome to a final concentration of 1 mg/mL in the assay buffer.
- Pre-incubate the proteome with a range of concentrations of the test inhibitor (e.g., this compound) or vehicle (e.g., DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
3. Activity-Based Probe Labeling:
- Add a broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) to the inhibitor-treated proteomes.
- Incubate for a defined period (e.g., 30 minutes) at room temperature to allow the probe to covalently label the active sites of serine hydrolases that were not blocked by the inhibitor.
4. Sample Analysis:
- Quench the labeling reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the labeled serine hydrolases using an in-gel fluorescence scanner. The intensity of the fluorescent band for each enzyme is proportional to its activity.
5. Data Analysis:
- Quantify the fluorescence intensity of the bands corresponding to the serine hydrolases of interest.
- Determine the concentration of the inhibitor that causes a 50% reduction in probe labeling (IC50) for each enzyme by plotting the remaining enzyme activity against the inhibitor concentration.
Visualizing Key Processes
To further illustrate the experimental and biological context of this compound's activity, the following diagrams are provided.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound | RTI [rti.org]
- 3. Activity-Based Protein Profiling (ABPP) of Cellular DeISGylating Enzymes and Inhibitor Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KML29 and Other Endocannabinoid Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of KML29 with other key endocannabinoid modulators. The following sections detail their biochemical potency, in vivo efficacy, and mechanisms of action, supported by experimental data and protocols.
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain, inflammation, mood, and memory.[1] The primary endogenous cannabinoids (endocannabinoids) are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1] Their signaling is tightly regulated by the enzymes responsible for their degradation: Fatty Acid Amide Hydrolase (FAAH) for AEA and Monoacylglycerol Lipase (MAGL) for 2-AG.[1] Pharmacological inhibition of these enzymes offers a therapeutic strategy to enhance endocannabinoid signaling with potentially fewer side effects than direct cannabinoid receptor agonists.[2]
This guide focuses on a head-to-head comparison of this compound, a highly selective MAGL inhibitor, with other prominent endocannabinoid modulators, including the MAGL inhibitor JZL184, the FAAH inhibitors URB597 and PF-3845, and the dual FAAH/MAGL inhibitor JZL195.
Data Presentation: Quantitative Comparison of Endocannabinoid Modulators
The following tables summarize the key quantitative data for this compound and its comparators, providing a clear overview of their potency, selectivity, and in vivo effects.
Table 1: In Vitro Potency and Selectivity of Endocannabinoid Modulators
| Compound | Primary Target(s) | IC50 (nM) vs. MAGL | IC50 (nM) vs. FAAH | Selectivity (MAGL vs. FAAH) | Reference(s) |
| This compound | MAGL | 15 (mouse), 43 (rat), 5.9 (human) | No detectable activity | Highly Selective for MAGL | [3] |
| JZL184 | MAGL | 6-8 (mouse) | 4000 (mouse) | >300-fold for MAGL | [4] |
| URB597 | FAAH | No significant activity | 5 (rat brain), 3 (human liver) | Highly Selective for FAAH | [5] |
| PF-3845 | FAAH | Not reported | Potent inhibitor | Selective for FAAH | [6] |
| JZL195 | FAAH and MAGL | 4 | 2 | Dual Inhibitor | [7][8] |
Table 2: In Vivo Efficacy in Preclinical Models of Pain and Inflammation
| Compound | Model | Species | Efficacy (ED50 mg/kg or effective dose) | Receptor Dependency | Reference(s) |
| This compound | Neuropathic Pain (CCI) | Mice | Attenuates allodynia | CB1 | [9] |
| JZL184 | Inflammatory Pain (Carrageenan) | Mice | Attenuates allodynia and edema | CB1 and CB2 | [10] |
| Neuropathic Pain (CCI) | Mice | Reduces allodynia | - | [11] | |
| Inflammatory Pain (Formalin) | Rat | 0.03 µg (intra-paw) | CB1 and CB2 | [2] | |
| URB597 | Inflammatory Pain (Carrageenan) | Mice | ~0.3 mg/kg | CB2 | [12] |
| Inflammatory Pain (CFA) | Rat | ~0.3 mg/kg | CB1 and CB2 | [12] | |
| PF-3845 | Inflammatory Pain (LPS) | Mice | Reverses allodynia | CB1 and CB2 | [6] |
| JZL195 | Neuropathic Pain | Mice | Good anti-allodynic efficacy | - | [8] |
Table 3: Effects on Brain Endocannabinoid Levels
| Compound | Dose and Route | Species | Change in 2-AG Levels | Change in Anandamide (AEA) Levels | Reference(s) |
| This compound | 40 mg/kg, i.p. | Rat | ~10-fold increase | No change | [13] |
| JZL184 | Systemic administration | Mice | ~8-fold increase | No change | [4][14] |
| URB597 | 0.3 mg/kg, i.v. | Monkey | Compensatory decrease | Increase | [15] |
| Systemic administration | Rodents | No change | Increase | [15] | |
| PF-3845 | 10 mg/kg, i.p. | Mice | No change | Significant increase | [6] |
| JZL195 | 20 mg/kg, i.p. | Mice | ~10-fold increase | ~10-fold increase | [13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the core concepts.
Endocannabinoid Signaling Pathway
The degradation of the two primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), is controlled by the enzymes FAAH and MAGL, respectively. Inhibition of these enzymes leads to an accumulation of their respective endocannabinoid substrates, thereby enhancing signaling through cannabinoid receptors (CB1 and CB2).
Caption: Endocannabinoid signaling pathway and points of intervention for inhibitors.
General Experimental Workflow for In Vivo Evaluation
The in vivo evaluation of endocannabinoid modulators typically follows a standardized workflow, from compound administration to behavioral and biochemical assessment.
Caption: General workflow for in vivo evaluation of endocannabinoid modulators.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cannabinoid Tetrad Test
This series of four assays is used to evaluate the cannabimimetic effects of a compound, which are primarily mediated by the CB1 receptor.[8]
-
Objective: To assess the central nervous system effects of a compound, indicative of direct or indirect CB1 receptor agonism.
-
Experimental Animals: Typically mice (e.g., C57BL/6J).
-
Procedure:
-
Acclimation: Animals are acclimated to the testing room for at least one hour before the experiments.
-
Compound Administration: The test compound or vehicle is administered (e.g., intraperitoneally, i.p.).
-
Behavioral Assessments (typically 30-60 minutes post-injection):
-
Hypomotility (Spontaneous Activity): The mouse is placed in an open-field arena, and the number of line crossings or total distance traveled is recorded over a set period (e.g., 5-10 minutes).[8]
-
Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised approximately 3-4 cm from the surface. The latency to remove the paws from the bar is measured, with a cut-off time (e.g., 20-60 seconds).[8]
-
Hypothermia: Core body temperature is measured using a rectal probe before and after compound administration.[8]
-
Analgesia (Tail-flick or Hot Plate Test):
-
-
-
Data Analysis: Data for each of the four endpoints are compared between treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.[16]
-
Objective: To evaluate the anti-inflammatory and anti-hyperalgesic properties of a compound.
-
Experimental Animals: Typically rats (e.g., Wistar) or mice.
-
Procedure:
-
Baseline Measurement: The baseline paw volume or thickness is measured using a plethysmometer or calipers.
-
Compound Administration: The test compound or vehicle is administered (e.g., i.p. or orally) at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: A sterile solution of carrageenan (typically 1% in saline) is injected into the sub-plantar surface of one hind paw.[17] The contralateral paw may be injected with saline as a control.
-
Paw Volume/Thickness Measurement: Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15][17]
-
Assessment of Hyperalgesia (optional): Mechanical or thermal sensitivity of the inflamed paw can be assessed using von Frey filaments or a radiant heat source, respectively.
-
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements. The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control. Hyperalgesia data is analyzed by comparing withdrawal thresholds or latencies.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model mimics the symptoms of chronic nerve pain in humans, such as allodynia and hyperalgesia.[14]
-
Objective: To assess the analgesic efficacy of a compound in a model of neuropathic pain.
-
Experimental Animals: Typically rats or mice.
-
Procedure:
-
Surgical Procedure:
-
Post-Operative Recovery: Animals are allowed to recover for several days to a week, during which time neuropathic pain behaviors develop.
-
Baseline Nociceptive Testing: Baseline mechanical allodynia (response to non-noxious stimuli) is assessed using von Frey filaments, and thermal hyperalgesia (increased sensitivity to noxious heat or cold) can be measured using a plantar test or cold plate.
-
Compound Administration: The test compound or vehicle is administered.
-
Post-Treatment Nociceptive Testing: Nociceptive thresholds are reassessed at various time points after compound administration.
-
-
Data Analysis: The paw withdrawal threshold (in grams for mechanical allodynia) or latency (in seconds for thermal hyperalgesia) is determined. The reversal of allodynia or hyperalgesia is calculated for each treatment group compared to the vehicle-treated, nerve-injured group.
Conclusion
This guide provides a comparative overview of this compound and other key endocannabinoid modulators. This compound stands out as a highly selective MAGL inhibitor with demonstrated in vivo efficacy. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers in the field of endocannabinoid pharmacology and drug development. The choice of a specific modulator will depend on the research question, with considerations for selectivity, potency, and the desired in vivo effects on the endocannabinoid system.
References
- 1. Elevating levels of the endocannabinoid 2-arachidonoylglycerol blunts opioid reward but not analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripheral antinociceptive effects of inhibitors of monoacylglycerol lipase in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of 2-Arachidonoylglycerol Hydrolysis by Selective Monoacylglycerol Lipase Inhibitor 4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 8. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for KML29: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of KML29, a potent and selective monoacylglycerol lipase (MAGL) inhibitor. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Essential Safety and Logistical Information
Storage: this compound should be stored at -20°C.
Spills: In the event of a spill, avoid generating dust. The area should be carefully cleaned by trained personnel using appropriate absorbent materials.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 549.42 g/mol | |
| Molecular Formula | C₂₄H₂₁F₆NO₇ | |
| Purity | ≥98% | |
| Solubility in DMSO | Soluble to 100 mM | |
| Storage Temperature | -20°C |
This compound Disposal Workflow
The proper disposal of this compound and its associated waste is a critical step in the laboratory workflow. The following diagram outlines the recommended step-by-step procedure for the safe disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
Detailed Disposal Protocol
Based on available safety information, the following step-by-step protocol should be followed for the disposal of this compound:
-
Waste Identification and Segregation:
-
Solid this compound: Any unused or expired pure this compound compound.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO).
-
-
Containment:
-
Place solid this compound waste and contaminated materials into a clearly labeled, dedicated hazardous waste container. The container should be sealed to prevent leakage or the release of dust.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazard (e.g., "Chemical Waste for Incineration").
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials, pending collection by a licensed disposal company.
-
-
Final Disposal:
-
The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. The recommended methods of disposal are chemical destruction or controlled incineration.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or mixed with general laboratory or municipal waste.
-
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Logistics for Handling KML29
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the monoacylglycerol lipase (MAGL) inhibitor, KML29. The following procedural guidance, including personal protective equipment (PPE) recommendations, handling protocols, and disposal plans, is designed to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety measures.
| Category | Requirement | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must be compliant with EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant, impervious gloves | Nitrile rubber gloves are recommended. A minimum layer thickness of 0.11 mm is advised. Inspect gloves prior to use. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dusts are generated. | For dust-generating activities, a P1 (EN 143) or N95 (US) particulate respirator is recommended. |
| Skin and Body Protection | Laboratory coat | Should be worn at all times to prevent skin contact. |
| Hygiene Measures | Wash hands thoroughly after handling. | Avoid eating, drinking, or smoking in laboratory areas. |
Safe Handling and Experimental Protocols
Adherence to proper handling procedures is critical for both safety and experimental integrity. The following protocols provide step-by-step guidance for the safe handling of this compound in a laboratory setting.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
Preparation of Solutions:
-
All handling of solid this compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
To prepare a stock solution, slowly add the desired solvent (e.g., DMSO) to the solid this compound to minimize aerosol generation.
-
Ensure all equipment used for weighing and dissolution is clean and dry.
General Handling:
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet.
-
Do not breathe dust or aerosols.
-
Use personal protective equipment as specified in the table above.
-
After handling, wash hands and any exposed skin thoroughly.
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for disposal.
-
Clean: Clean the spill area with an appropriate solvent, followed by soap and water.
-
PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
Disposal Protocol:
This compound and its contaminated waste must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste (e.g., unused this compound, contaminated consumables) in a clearly labeled, sealed container.
-
Collect all liquid waste (e.g., solutions of this compound) in a separate, clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal:
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from receipt of the compound to the final disposal of waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
